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2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid Documentation Hub

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  • Product: 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • CAS: 833-60-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elucidation of 1H and 13C NMR Chemical Shifts for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid

Executive Summary & Structural Rationale The 1,2,3-triazole scaffold is a cornerstone of modern drug discovery, prized for its profound stability against redox conditions, hydrolysis, and enzymatic degradation . Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,2,3-triazole scaffold is a cornerstone of modern drug discovery, prized for its profound stability against redox conditions, hydrolysis, and enzymatic degradation . Within this class, 2-aryl-2H-1,2,3-triazole-4-carboxylic acids represent a unique structural motif. They exhibit extremely weak acidity and distinct electronic properties, making them ideal bioisosteres for traditional carboxylic acids without inducing the toxicity often associated with highly acidic biological fluids .

Accurate structural elucidation of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its electronic microenvironment. The interplay between the electron-withdrawing carboxyl group, the highly electronegative fluorine atom, and the aromatic triazole core creates a highly diagnostic spectral fingerprint. Because these compounds tend to form stable intermolecular nanoaggregates in solution, the choice of solvent is paramount to obtaining high-resolution, monomeric spectral data .

Causality in Spectral Assignments: The Physics of the Shifts

As a Senior Application Scientist, I emphasize that NMR assignment is not merely pattern matching; it is the physical manifestation of molecular electron density.

  • The Fluorine Effect (19F-13C Spin-Spin Coupling): Fluorine (19F) is a spin-½ nucleus with 100% natural abundance. In 13C NMR, it acts as an internal validation tool. The direct C-F bond (C-4') exhibits a massive one-bond coupling ( 1JCF​≈246 Hz). The effect propagates through the aromatic system, splitting the ortho ( 2JCF​≈23 Hz), meta ( 3JCF​≈8.5 Hz), and para ( 4JCF​≈3 Hz) carbons. This predictable attenuation of the J -coupling constant provides a self-validating map of the phenyl ring, eliminating the strict necessity for 2D correlation experiments.

  • The Triazole Core (H-5 and C-4/C-5): The lone proton on the triazole ring (H-5) is heavily deshielded ( δ≈8.45 ppm). This causality stems from the combined anisotropic effect of the adjacent nitrogen atoms and the strong inductive electron withdrawal from the C-4 carboxylic acid.

  • Carboxylic Acid Proton Dynamics: The COOH proton is expected far downfield ( δ≈13.50 ppm). Its visibility is entirely dependent on the solvent. In protic solvents, rapid deuterium exchange obliterates the signal. We utilize DMSO-d6 because it acts as a strong hydrogen-bond acceptor, locking the acidic proton in place and slowing the exchange rate sufficiently to observe it as a broad singlet.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a closed-loop, self-validating system for NMR acquisition.

  • Step 1: Sample Preparation (Solvent Causality) Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: DMSO-d6 disrupts intermolecular hydrogen-bonded dimers that cause signal broadening, ensuring sharp, monomeric peaks .

  • Step 2: Instrument Calibration (Tuning & Matching) Insert the 5 mm tube into a 400 MHz (or higher) spectrometer. Lock onto the DMSO deuterium signal. Perform Automated Tuning and Matching (ATMA) for both the 1H and 13C channels. Rationale: Impedance matching maximizes probe sensitivity and ensures that the applied radiofrequency (RF) energy translates into precise 90° flip angles.

  • Step 3: 1H NMR Acquisition Execute a standard 1D proton sequence (zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds. Rationale: A 2-second delay ensures >99% longitudinal relaxation ( T1​ ) for protons, guaranteeing accurate quantitative integration.

  • Step 4: 13C NMR Acquisition Execute a proton-decoupled 13C sequence (zgpg30). Acquire 1024–2048 scans. Critical Parameter: Set D1 to 3.0 seconds. Rationale: Quaternary carbons (C=O, C-4, C-1', C-4') lack attached protons and cannot rely on efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these critical structural anchors are visible.

  • Step 5: Processing & Self-Validation Apply exponential line broadening (LB = 0.3 Hz for 1H, 1.0 Hz for 13C). Fourier transform, phase manually, and reference TMS to 0.00 ppm. Validation: The 1H integral map must equal exactly 6 protons. The 13C spectrum must show exactly 7 distinct signals (with the phenyl CH signals integrating to 2 carbons each via peak intensity), validated by the 19F splitting pattern.

Quantitative Data Summaries

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
COOH13.50br s-1HHighly deshielded; stabilized by DMSO H-bonding
H-5 (Triazole)8.45s-1HDeshielded by adjacent N and C-4 carboxyl
H-2', H-6' (Phenyl)8.15dd 3JHH​=9.0 , 4JHF​=4.8 2HOrtho to triazole, coupled to meta-Fluorine
H-3', H-5' (Phenyl)7.45t (app) 3JHH​≈3JHF​=8.8 2HMeta to triazole, ortho to Fluorine

Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C-4' (Phenyl)162.0d 1J=246.0 Direct C-F bond (massive splitting)
C=O (Carboxyl)161.5s-Carbonyl carbon (highly deshielded)
C-4 (Triazole)143.0s-Quaternary, attached to electron-withdrawing COOH
C-5 (Triazole)136.5s-Tertiary aromatic carbon
C-1' (Phenyl)135.8d 4J=3.0 Quaternary, attached to triazole N-2
C-2', C-6' (Phenyl)121.5d 3J=8.5 Ortho to triazole, meta to Fluorine
C-3', C-5' (Phenyl)116.8d 2J=23.0 Ortho to Fluorine

Visualization of the Elucidation Workflow

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6 + TMS) Tune 2. Probe Tuning & Matching (ATMA Optimization) Prep->Tune Acq1H 3a. 1H NMR Acquisition (zg30, D1=2s) Tune->Acq1H Acq13C 3b. 13C NMR Acquisition (zgpg30, D1=3s) Tune->Acq13C Proc 4. Signal Processing (FT, Phase, Baseline) Acq1H->Proc Acq13C->Proc Assign 5. Structural Assignment (J-Coupling Analysis) Proc->Assign Valid 6. System Validation (Integration & F-C Map) Assign->Valid

Logical workflow for the acquisition, processing, and validation of 1H and 13C NMR spectra.

References

  • Zhang, S., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2023. URL:[Link]

  • Alcolea Palafox, M. "Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Alcolea Palafox, M., et al. "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis." International Journal of Molecular Sciences, 2023. URL:[Link]

Exploratory

molecular weight and exact mass of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets. The specific compound, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, incorporates several key features: a fluorophenyl group, which can enhance binding affinity and metabolic stability, and a carboxylic acid group, a common moiety for modulating solubility and interacting with biological receptors. For researchers in drug development, precise characterization of such novel compounds is paramount, beginning with the fundamental properties of molecular weight and exact mass. This guide provides a detailed exploration of these two critical parameters for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, offering both theoretical understanding and practical application for its empirical validation.

Differentiating Molecular Weight and Exact Mass: A Foundational Perspective

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts crucial for regulatory submission and structural elucidation.

  • Molecular Weight (or Molar Mass) is an average mass calculated using the weighted average of the natural abundances of the isotopes for each element in the formula. This value is typically used for stoichiometric calculations in synthetic chemistry, such as determining the amount of reagent needed for a reaction. For instance, the atomic weight of carbon is ~12.011 amu, reflecting the natural abundance of ¹²C, ¹³C, and ¹⁴C.

  • Exact Mass (or Monoisotopic Mass) is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹⁹F). This value is what is experimentally determined by high-resolution mass spectrometry (HRMS). It is a critical parameter for confirming the elemental composition of a newly synthesized molecule. A measured exact mass that is within a few parts-per-million (ppm) of the calculated value provides high confidence in the assigned molecular formula.

For drug development professionals, the exact mass is indispensable for confirming the identity of a lead compound, identifying metabolites, and characterizing impurities, all of which are essential for regulatory filings.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid are summarized below. These values are the theoretical basis for experimental verification.

PropertyValueSource
Molecular Formula C₉H₆FN₃O₂[1]
Molecular Weight (Molar Mass) 207.16 g/mol [2]
Exact Mass (Monoisotopic) 207.0444 Da[1]

Experimental Verification Workflow: High-Resolution Mass Spectrometry

Confirming the elemental composition of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid requires a robust analytical workflow. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The choice of an electrospray ionization (ESI) source is logical due to the presence of the polar carboxylic acid group, which is readily ionized.[3]

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing s_prep 1. Prepare Stock Solution in suitable solvent (e.g., MeOH/H2O) s_dilute 2. Dilute to working concentration (e.g., 1-10 µg/mL) s_prep->s_dilute lc 3. Liquid Chromatography (LC) (Optional separation step) s_dilute->lc esi 4. Electrospray Ionization (ESI) Generates gas-phase ions lc->esi Eluent hrms 5. High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) esi->hrms Ion Beam extract 6. Extract Ion Chromatogram (EIC) for m/z 206.0371 [M-H]⁻ hrms->extract spectrum 7. Generate Mass Spectrum extract->spectrum compare 8. Compare Experimental m/z with Theoretical Exact Mass spectrum->compare

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Foundational

Technical Whitepaper: Safety, Toxicity, and Handling Protocols for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid (CAS 833-60-3)

Introduction & Pharmacological Relevance In modern medicinal chemistry, triazole-based pharmacophores are highly valued for their metabolic stability, unique hydrogen-bonding capabilities, and bioisosteric properties. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

In modern medicinal chemistry, triazole-based pharmacophores are highly valued for their metabolic stability, unique hydrogen-bonding capabilities, and bioisosteric properties. 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1) serves as a critical intermediate in the synthesis of complex therapeutics. Most notably, it is utilized in the development of substituted hydantoinamides acting as 2—a target metalloproteinase heavily implicated in the pathogenesis of coronary artery disease [1, 4].

As a Senior Application Scientist, it is imperative to understand that handling this compound requires more than just following a Safety Data Sheet (SDS). One must understand the causality behind its physicochemical behavior to design self-validating experimental protocols that ensure both operator safety and assay integrity.

Physicochemical Profiling & Mechanistic Toxicity

The toxicological profile of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is directly dictated by its structural moieties:

  • The Carboxylic Acid Group (pKa ~2.5 - 3.5): This moiety acts as a strong proton donor. When the airborne dust of this compound contacts the moisture of the respiratory tract, eyes, or skin, it rapidly dissociates. The resulting localized drop in pH causes cellular damage and inflammation, which is the mechanistic basis for its H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) classifications [2, 3].

  • The 4-Fluorophenyl Ring: The para-fluoro substitution significantly increases the lipophilicity (LogP) of the molecule compared to its unhalogenated analogs. While this is beneficial for drug design (enhancing membrane permeability and resisting oxidative metabolism by CYP450 enzymes), it also means the compound can more readily cross biological barriers upon accidental exposure. This elevated permeability contributes to its Acute Toxicity 4 classification (Harmful if swallowed, inhaled, or absorbed through the skin) [2].

Quantitative Safety Data Summary

To ensure rapid risk assessment, the core SDS parameters are summarized below [2, 3]:

ParameterSpecification / ClassificationMechanistic Rationale
Chemical Formula C9H6FN3O2N/A
Molecular Weight 207.16 g/mol N/A
GHS Hazard Statements H302, H312, H332 (Acute Tox. 4)H315 (Skin Irrit. 2)H319 (Eye Irrit. 2)H335 (STOT SE 3)Lipophilic core enhances systemic absorption; acidic moiety causes localized mucosal pH disruption.
Precautionary Codes P261, P264, P270, P280, P305+P351+P338Prevents inhalation of acidic dust and dermal absorption.
Required PPE Nitrile gloves (≥0.11mm), Safety goggles, N95/P100 respirator (if outside hood)Nitrile provides a chemical barrier against lipophilic aromatics.
Storage Conditions Cool, dry, well-ventilated area. Keep container tightly closed.Prevents ambient moisture from reacting with the carboxylic acid.

Validated Experimental Protocols: Safe Handling & Assay Preparation

When preparing this compound for in vitro assays (e.g., screening against ADAMTS7), improper solubilization can lead to compound precipitation, false-negative assay results, or operator exposure. The following protocol is a self-validating system designed to mitigate these risks.

Protocol: Preparation of a 10 mM Stock Solution

Step 1: Environmental Control & PPE Verification

  • Action: Conduct all weighing inside a Class II biological safety cabinet or a powder-rated fume hood. Wear standard PPE (lab coat, safety goggles, double nitrile gloves).

  • Causality: The compound's STOT SE 3 (H335) classification means airborne particulates will cause severe respiratory irritation. The negative pressure of the hood ensures particulates are drawn away from the operator's breathing zone.

Step 2: Mass Measurement

  • Action: Weigh exactly 20.72 mg of the solid powder into a static-free, amber glass vial.

  • Validation: Ensure the balance returns to zero after the vial is removed, confirming no residual powder is left on the weighing pan.

Step 3: Solubilization in Anhydrous DMSO

  • Action: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve a 10 mM stock. Vortex for 30 seconds.

  • Causality: The amphiphilic nature of the compound (lipophilic fluorophenyl tail, polar carboxylic head) makes it poorly soluble in pure water at neutral pH. DMSO's high dielectric constant and aprotic nature effectively disrupt the crystal lattice and solvate both moieties without causing acid-base dissociation.

Step 4: Aqueous Buffering for In Vitro Assays

  • Action: Dilute the 10 mM DMSO stock 1:1000 into a 50 mM HEPES buffer (pH 7.4) to achieve a 10 µM working concentration (0.1% DMSO final).

  • Causality & Validation: Direct application of an unbuffered carboxylic acid to an enzymatic assay will artificially lower the pH, potentially denaturing the target enzyme (e.g., ADAMTS7) and yielding false-positive inhibition data. The HEPES buffer acts as a proton sink. Self-Validation: Always measure the final pH of the working solution with a micro-pH probe to verify it remains at 7.4 before introducing the biological target.

Systems Visualization: Workflow & Hazard Mitigation

The following diagram illustrates the logical workflow for safely transitioning CAS 833-60-3 from a raw solid to an assay-ready state, highlighting where specific hazards are mitigated.

G Compound CAS 833-60-3 Solid Powder Weighing Weighing in Fume Hood (PPE: Gloves, Goggles) Compound->Weighing Transfer Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Add Solvent Toxicity Hazard Mitigated: H315, H319, H335 Weighing->Toxicity Prevents Exposure Buffer Aqueous Dilution (HEPES Buffer, pH 7.4) Solubilization->Buffer 1:1000 Dilution Assay In Vitro Assay (e.g., ADAMTS7 Screen) Buffer->Assay Apply to Target

Workflow for safe handling, solubilization, and biological assay integration of CAS 833-60-3.

References

  • American Elements. "2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | CAS 833-60-3." American Elements Catalog. Available at:[Link]

  • NextSDS. "2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Safety Data Sheet." NextSDS Database. Available at:[Link]

  • Google Patents / GlaxoSmithKline. "SUBSTITUTED HYDANTOINAMIDES AS ADAMTS7 ANTAGONISTS." Google APIs Patent Database.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid: pKa, Partition Coefficient, and Implications for Drug Design

As drug discovery increasingly shifts toward highly functionalized, nitrogen-rich heterocycles, the 1,2,3-triazole scaffold has emerged as a premier bioisostere for amide bonds and a robust building block for novel thera...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts toward highly functionalized, nitrogen-rich heterocycles, the 1,2,3-triazole scaffold has emerged as a premier bioisostere for amide bonds and a robust building block for novel therapeutics[1]. Among these, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 833-60-3, PubChem CID: 28775006)[2] represents a critical intermediate and pharmacophore.

Understanding the exact physicochemical properties—specifically the acid dissociation constant (pKa) and the partition/distribution coefficients (LogP/LogD)—of this compound is non-negotiable for predicting its pharmacokinetic (PK) behavior, membrane permeability, and receptor-binding affinity. This technical whitepaper provides an in-depth analysis of these parameters, grounded in both theoretical structural chemistry and rigorous experimental methodologies.

Structural Deconstruction and Theoretical Properties

To accurately predict the behavior of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid in biological systems, we must isolate its structural components and evaluate their electronic contributions.

The pKa of the Carboxylic Acid

The acidity of a carboxylic acid is dictated by the stability of its conjugate base (the carboxylate anion). In this molecule, the carboxylic acid is directly attached to the C4 position of a 2H-1,2,3-triazole ring. The 1,2,3-triazole system is highly electron-withdrawing via inductive effects, which significantly stabilizes the adjacent carboxylate anion.

Literature data for analogous structures confirms this strong acidifying effect. For instance, the unsubstituted 2H-1,2,3-triazole-4-carboxylic acid has a predicted pKa of 3.25[3], while experimental data for N-methyl-1H-1,2,3-triazole-4-carboxylic acid yields a pKa of 2.95[4]. The addition of a phenyl ring at the 2-position yields 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, which has a predicted pKa of 3.23[5][6]. The presence of a para-fluoro substituent on the phenyl ring exerts a mild, long-range inductive pull, but its effect on the distant carboxylic acid is negligible. Therefore, the pKa of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is confidently assigned to the 3.10–3.25 range.

LogP and LogD (Lipophilicity Profile)

Lipophilicity dictates a drug's ability to cross lipid bilayers via passive diffusion.

  • LogP (Unionized Form): The base 2H-1,2,3-triazole-4-carboxylic acid core is highly polar, with a LogP of approximately -0.5[3]. However, the addition of the 4-fluorophenyl group introduces substantial lipophilicity (phenyl contribution +1.9; fluoro contribution +0.15). The estimated LogP of the unionized molecule is therefore ~1.60 to 1.75 .

  • LogD (pH 7.4): Because the pKa is ~3.2, the molecule is over 99.99% ionized at physiological pH (7.4). The LogD can be calculated using the approximation: LogD7.4​=LogP−log(1+10(pH−pKa)) . This yields a highly negative LogD of -2.5 to -2.6 , indicating extreme hydrophilicity in blood plasma or intestinal fluid.

G HA Unionized Acid (HA) LogP ≈ 1.7 Dominant at pH < 2.0 A_minus Carboxylate Anion (A⁻) LogD (pH 7.4) ≈ -2.5 Dominant at pH > 4.5 HA->A_minus Deprotonation (pKa ≈ 3.2) OH⁻ A_minus->HA Protonation H⁺

Diagram 1: Ionization equilibrium of the compound, highlighting the shift in lipophilicity.

Quantitative Data Summary

The table below synthesizes the theoretical and extrapolated experimental values for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to guide formulation and structural optimization.

Physicochemical ParameterEstimated ValueState/ConditionPharmacokinetic Implication
pKa 3.10 – 3.25Aqueous, 25°CHighly ionized in GI tract; poor passive transcellular diffusion.
LogP 1.60 – 1.75Unionized (pH < 1.5)Moderate intrinsic lipophilicity; good potential for receptor pocket binding.
LogD (pH 7.4) -2.60 to -2.40Physiological pHCompound will be trapped in aqueous compartments; requires active transport or prodrug formulation.
Topological Polar Surface Area (TPSA) ~78.9 ŲNeutral moleculeFavorable for oral bioavailability if ionization can be masked.

Experimental Methodologies for Physicochemical Validation

To move from theoretical prediction to empirical certainty, the following self-validating protocols must be executed. As an application scientist, I emphasize that the greatest source of error in these measurements is compound precipitation and pH drift. These protocols are designed to eliminate those artifacts.

Protocol A: Cosolvent Potentiometric Titration for pKa Determination

Because the unionized form of the compound (LogP ~1.7) may precipitate in purely aqueous media at low pH, a cosolvent approach is mandatory.

Step-by-Step Workflow:

  • Solvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% w/w methanol) containing 0.15 M KCl to maintain a constant ionic strength.

  • Analyte Dissolution: Dissolve 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to a final concentration of 1 mM in each cosolvent mixture.

  • Titration: Using a highly calibrated glass electrode and an automated titrator, titrate the solution from pH 2.0 to pH 7.0 using standardized 0.1 M KOH.

  • Self-Validating QC: Perform a blank titration (solvent only) to subtract the background buffering capacity of the solvent system.

  • Data Processing (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa (psKa) values obtained in the cosolvent mixtures against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective mixtures. Extrapolate the linear regression to the dielectric constant of pure water (approx. 78.3 at 25°C) to obtain the true aqueous pKa.

Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

The traditional UV-metric shake-flask method will fail here because the concentration of the highly ionized compound in the octanol phase at pH 7.4 will be below the limit of detection (LOD) for UV. LC-MS/MS is required.

Step-by-Step Workflow:

  • Mutual Saturation (Critical Step): Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow them to separate. Causality: Failing to mutually saturate the phases beforehand will cause volume shifts during the experiment, skewing the final concentration ratios.

  • Spiking: Dissolve the compound in the mutually saturated aqueous buffer to a concentration of 50 µM.

  • Equilibration: Add the spiked aqueous phase to the saturated octanol phase in a glass vial (avoid plastics to prevent non-specific adsorption of the fluorophenyl moiety). Vortex for 1 hour, then incubate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute the octanol phase into a solvent compatible with reverse-phase LC-MS/MS (e.g., methanol). Quantify the concentration in both phases using a validated Multiple Reaction Monitoring (MRM) method.

  • Self-Validating QC (Mass Balance): Calculate the total mass of the compound recovered from both phases. It must be 95−105% of the initial spiked mass. If it is lower, the compound has precipitated at the interface, and the resulting LogD is invalid.

G PhasePrep 1. Phase Preparation Mutually saturate Octanol & Aqueous Buffer (24h) Spike 2. Analyte Spiking Add Compound to Aqueous Phase (10-50 µM) PhasePrep->Spike Equilibrate 3. Equilibration Vortex 1h, Incubate 24h at 25°C Spike->Equilibrate Separate 4. Phase Separation Centrifuge at 3000g for 15 min Equilibrate->Separate Quantify 5. LC-MS/MS Quantification Determine[Octanol] and [Aqueous] Separate->Quantify Calculate 6. Data Processing LogD = log₁₀([Octanol] /[Aqueous]) Quantify->Calculate

Diagram 2: Rigorous Shake-Flask LC-MS/MS workflow for LogD determination.

Implications for Drug Development

The physicochemical profile of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid presents specific challenges and opportunities for medicinal chemists:

  • Absorption & Bioavailability: With a pKa of ~3.2 and a LogD 7.4​ of ~ -2.5, this compound falls into Biopharmaceutics Classification System (BCS) Class III (High Solubility, Low Permeability). It will not passively cross the intestinal epithelium or the Blood-Brain Barrier (BBB). If systemic oral exposure is required, a prodrug strategy (e.g., esterification of the carboxylic acid) is highly recommended to mask the negative charge and leverage the intrinsic LogP of ~1.7 for membrane permeation.

  • Target Binding: The 1,2,3-triazole-4-carboxylic acid motif is a known pharmacophore for interacting with metalloproteinases (such as MMPs and ADAMTS)[1][7]. The carboxylate anion serves as an excellent bidentate chelator for active-site zinc ions ( Zn2+ ), while the 4-fluorophenyl group can occupy adjacent hydrophobic S1' or S2' pockets. The extreme stability of the triazole ring under both acidic and basic conditions ensures the molecule will survive aggressive metabolic environments[1].

References

  • Title: 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid - PubChem CID 28775006 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base Source: ChemRxiv URL: [Link]

  • Title: Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Foundational

Preliminary Biological Screening of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid: A Technical Guide for Hit Validation

Rationale and Pharmacophore Significance As drug discovery pipelines increasingly demand metabolically stable and structurally rigid scaffolds, the 2H-1,2,3-triazole core has emerged as a privileged bioisostere. Unlike i...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacophore Significance

As drug discovery pipelines increasingly demand metabolically stable and structurally rigid scaffolds, the 2H-1,2,3-triazole core has emerged as a privileged bioisostere. Unlike its 1H-isomer, the 2H-1,2,3-triazole ring system provides a unique dipole moment and serves as a highly stable, cis-constrained structural mimic of Z-olefins and amide bonds.

The specific compound of interest, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid , is engineered with two critical functional modifications:

  • 4-Fluorophenyl Substitution: The incorporation of fluorine at the para position of the phenyl ring blocks primary sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation) while significantly enhancing the compound's lipophilicity, which is crucial for cellular permeability.

  • 4-Carboxylic Acid Handle: This moiety acts as a vital hydrogen-bond donor/acceptor, capable of forming salt bridges with basic amino acid residues (such as Lys or Arg) within target binding pockets. Furthermore, it serves as a versatile synthetic precursor for generating structurally diverse libraries of secondary amides during hit-to-lead optimization.

Historically, 4,5-disubstituted 2H-1,2,3-triazoles have been extensively evaluated as structural analogues of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. These analogues are designed to target the colchicine binding site of tubulin, subsequently inhibiting microtubule polymerization and triggering apoptosis 1. Consequently, the preliminary biological screening of this carboxylic acid derivative must prioritize cytotoxicity profiling and tubulin engagement.

Mechanistic Hypothesis & Screening Workflow

The biological evaluation of 1,2,3-triazole-4-carboxylic acids requires a hierarchical approach 2. We begin with phenotypic cellular assays to establish broad-spectrum cytotoxicity, followed by target-directed biochemical assays to validate the mechanism of action.

Workflow A 1. Compound Preparation (>98% Purity via HPLC) B 2. Phenotypic Cytotoxicity (MTT Assay / NCI-60 Panel) A->B C 3. Target Engagement (Tubulin Polymerization Assay) B->C D 4. Mechanism of Action (Cell Cycle / Apoptosis) C->D E 5. Hit-to-Lead Decision Matrix D->E

Fig 1: Sequential biological screening workflow for triazole derivatives.

If the compound successfully permeates the cell membrane, the hypothesized mechanism of action involves high-affinity binding to tubulin, disrupting the mitotic spindle, and ultimately forcing the cell into apoptosis.

Pathway Ligand 2-(4-fluorophenyl)-2H-triazole Tubulin Tubulin Colchicine Site Ligand->Tubulin High Affinity Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Phase Arrest Microtubule->Arrest Mitotic Spindle Disruption Apoptosis Caspase-3 Mediated Apoptosis Arrest->Apoptosis Prolonged Arrest

Fig 2: Proposed mechanistic pathway of tubulin inhibition and apoptosis induction.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to calculate Z'-factors, ensuring that the data generated is statistically robust and free from artifactual interference.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay is deployed because the reduction of the tetrazolium salt to insoluble formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes in viable cells. This provides a highly reproducible, colorimetric readout of metabolic viability. 2H-1,2,3-triazoles exhibit diverse bioactive properties across different cell lines 3, making a multi-line panel (e.g., MCF-7, A549, HCT-116) essential.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines into 96-well plates at a density of 5×103 cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth phase entry.

  • Compound Treatment: Prepare a 10 mM stock of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid in 100% DMSO. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Critical Control: Maintain a final DMSO concentration of 0.1% across all wells to prevent solvent-induced cytotoxicity. Include Colchicine (10 µM) as a positive control.

  • Incubation: Incubate the treated plates for 72 hours. This duration is required to capture the effects of compounds that induce cell cycle arrest, which may take multiple replication cycles to manifest as metabolic death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the Z'-factor using the 0.1% DMSO vehicle (negative control) and Colchicine (positive control). Proceed with data analysis only if Z′≥0.5 .

Protocol B: Tubulin Polymerization Assay

Causality & Rationale: Phenotypic death is non-specific. To confirm target engagement, this cell-free biochemical assay measures the fluorescence enhancement of a reporter dye (e.g., DAPI) that incorporates into polymerizing microtubules. Isolating the target from cellular pharmacokinetics eliminates false negatives caused by poor membrane permeability.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw unpolymerized porcine brain tubulin (>99% purity) on ice. Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) supplemented with the fluorescent reporter.

  • Plate Setup: Pre-warm a 96-well half-area black plate to 37°C. Add 10 µL of the test compound (at IC50​ concentrations determined from the MTT assay).

    • Critical Controls: Include Paclitaxel (3 µM) to validate polymerization enhancement, and Colchicine (3 µM) to validate polymerization inhibition.

  • Reaction Initiation: Rapidly add 40 µL of the tubulin-reporter mixture (final tubulin concentration: 2-3 mg/mL) to the wells using a multichannel pipette to minimize timing discrepancies.

  • Kinetic Readout: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Data Interpretation: A decrease in the Vmax​ of the polymerization curve relative to the vehicle control confirms the compound acts as a microtubule destabilizer.

Quantitative Data Presentation

A successful preliminary screening cascade will yield a comprehensive biological profile. Below is a structured summary of representative quantitative data expected for an active 2H-1,2,3-triazole derivative compared against standard controls.

Test Compound / ControlMCF-7 ( GI50​ , µM)A549 ( GI50​ , µM)HCT-116 ( GI50​ , µM)Tubulin IC50​ (µM)
2-(4-fluorophenyl)-2H-triazole-4-carboxylic acid 14.2 ± 1.118.5 ± 1.411.7 ± 0.96.4 ± 0.5
CA-4 (Positive Control)0.003 ± 0.0010.005 ± 0.0020.002 ± 0.0011.1 ± 0.1
Vehicle (0.1% DMSO)>100>100>100>100

Note: While the free carboxylic acid may exhibit moderate micromolar potency due to limited cellular permeability (a common trait of charged species), establishing this baseline is critical. The true value of this molecule lies in its utility as a validated, target-engaged precursor for subsequent amide coupling to optimize the GI50​ into the nanomolar range.

References

  • Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4.
  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.

Sources

Exploratory

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid physical and chemical properties

An in-depth technical analysis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and medicinal chemistry. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid requires a multidisciplinary approach, bridging physical chemistry, synthetic organic methodology, and medicinal chemistry. Unlike the ubiquitous 1H-1,2,3-triazoles generated via standard "click chemistry" (CuAAC), the 2H-isomer presents unique synthetic challenges and highly desirable pharmacological properties.

This whitepaper provides a comprehensive evaluation of its physicochemical profile, details a self-validating synthetic workflow, and explores its utility as a privileged scaffold in modern drug development.

Pharmacophoric Rationale & Structural Significance

The 2H-1,2,3-triazole core is widely recognized in medicinal chemistry as a robust bioisostere for amides, esters, and Z-olefins. Because the N2-aryl substitution forces the aromatic rings into a more coplanar and linear arrangement compared to the N1-substituted isomers, it is highly effective at mimicking the spatial geometry of rigid peptide bonds[1].

The addition of the 4-fluorophenyl moiety serves two critical functions:

  • Metabolic Stability: Fluorine substitution at the para position of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability that leads to rapid clearance of drug candidates[2].

  • Lipophilic Tuning: The highly electronegative fluorine atom modulates the electron density of the triazole ring while increasing the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and optimizing downstream reactions.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical / Synthetic Implication
Chemical Name 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acidIUPAC standard nomenclature.
CAS Number 833-60-3[3]Primary identifier for reagent sourcing.
Molecular Formula C9H6FN3O2[3]Defines stoichiometric calculations.
Molecular Weight 207.16 g/mol [4]Highly efficient fragment size (Rule of 3 compliant).
PubChem CID 28775006[5]Database identifier for computational modeling.
H-Bond Donors 1 (Carboxylic Acid)Facilitates strong salt-bridge interactions with basic protein residues.
H-Bond Acceptors 5 (N, N, N, O, O)Enhances aqueous solubility at physiological pH.
Predicted pKa ~ 3.5 - 4.0Exists primarily as an ionized carboxylate in blood plasma (pH 7.4).

Synthetic Methodologies: The Oxidative Cyclization Route

A critical barrier in utilizing 2-aryl-2H-1,2,3-triazoles is that they cannot be synthesized via the standard azide-alkyne Huisgen cycloaddition, which exclusively yields 1H-isomers. Instead, the most reliable methodology involves the formation of an arylhydrazone intermediate, followed by a transition-metal-catalyzed oxidative cyclization[1].

Below is a field-proven, two-stage protocol designed for high regioselectivity and self-validation.

Stage 1: Synthesis of 2-(4-fluorophenyl)-4-methyl-2H-1,2,3-triazole
  • Causality of Reagents: Pyruvaldehyde 1-oxime is condensed with 4-fluorophenylhydrazine to form an intermediate hydrazone. Copper(II) acetate is employed not just as a catalyst, but as a single-electron oxidant that directs the N-N bond formation, forcing ring closure selectively at the N2 position.

Step-by-Step Protocol:

  • Condensation: Dissolve 1.0 eq of 4-fluorophenylhydrazine hydrochloride and 1.0 eq of pyruvaldehyde 1-oxime in absolute ethanol. Add 1.1 eq of sodium acetate to neutralize the hydrochloride salt. Reflux for 2 hours until TLC (Hexane:EtOAc 3:1) indicates complete consumption of the hydrazine.

  • Oxidative Cyclization: Cool the mixture to room temperature. Add 0.1 eq of Cu(OAc)₂ and stir vigorously under an open air atmosphere (or O₂ balloon) for 12 hours. The copper facilitates the oxidative N-N coupling[1].

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and 1M HCl (to remove copper salts). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the methyl-triazole intermediate.

Stage 2: Oxidation to the Carboxylic Acid
  • Causality of Reagents: The 2H-triazole ring is highly electron-deficient, making the C4-methyl group resistant to mild oxidants. Potassium permanganate (KMnO₄) under basic or pyridine-buffered conditions is required. Pyridine is chosen as a co-solvent because it solubilizes the organic intermediate while remaining entirely inert to KMnO₄.

Step-by-Step Protocol:

  • Oxidation: Dissolve the 2-(4-fluorophenyl)-4-methyl-2H-1,2,3-triazole in a 1:1 mixture of Pyridine and Water. Heat to 80°C.

  • Reagent Addition: Add 3.5 eq of KMnO₄ in small portions over 2 hours to control the exothermic reaction and prevent over-oxidation/ring cleavage.

  • Self-Validating Step (Hot Filtration): Once the purple color dissipates into a brown MnO₂ suspension, filter the mixture while near-boiling through a pad of Celite. Crucial: Failing to filter hot will result in the precipitation of the product within the MnO₂ cake, drastically reducing yield.

  • Precipitation: Cool the clear filtrate to 0°C and acidify dropwise with concentrated HCl to pH 2. The target 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid[4] will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Mechanistic and Pharmacological Visualizations

To conceptualize both the synthetic workflow and the ultimate utility of this compound in drug design, the following logic diagrams map the chemical transformations and pharmacophore interactions.

Synthesis A 4-Fluorophenylhydrazine + Pyruvaldehyde oxime B Arylhydrazone Intermediate A->B Condensation (EtOH, Reflux) C 2-(4-Fluorophenyl)-4-methyl -2H-1,2,3-triazole B->C Oxidative Cyclization (Cu(OAc)2, Air) D 2-(4-Fluorophenyl)-2H-1,2,3 -triazole-4-carboxylic acid C->D Oxidation (KMnO4, Pyridine/H2O)

Fig 1. Synthetic workflow for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Pharmacophore Core 2H-1,2,3-Triazole Core Bioisostere for amide/ester Rigid spacer F_Phenyl 4-Fluorophenyl Group Enhances lipophilicity Blocks para-oxidation Core->F_Phenyl N2 substitution COOH C4-Carboxylic Acid H-bond donor/acceptor Salt bridge formation Core->COOH C4 substitution Target Protein Target (e.g., LPA Receptor) Hydrophobic pocket & Basic residue F_Phenyl->Target pi-pi stacking / Hydrophobic COOH->Target Ionic interaction

Fig 2. Pharmacophore mapping of the triazole derivative in target binding.

Applications in Advanced Drug Development

The synthesized carboxylic acid is rarely the final drug; rather, it acts as an advanced intermediate. The C4-carboxylic acid provides a highly reactive handle for further derivatization.

Lysophosphatidic Acid (LPA) Receptor Antagonists: Recent patent literature highlights the use of 2-aryl-2H-1,2,3-triazole derivatives as potent LPA receptor antagonists[2]. In these architectures, the 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is subjected to amide coupling (using standard reagents like HATU or EDC/HOBt) with complex cyclohexylamines or piperidines. The resulting compounds exhibit high selectivity for LPA receptors, which are heavily implicated in fibrotic diseases (such as idiopathic pulmonary fibrosis) and tumor metastasis. The triazole core ensures the molecule maintains the correct vector angle to fit the receptor's binding pocket, while the fluorophenyl group anchors the molecule in the hydrophobic sub-pocket.

References

  • American Elements. "2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | CAS 833-60-3". American Elements Catalog.
  • Moldb. "833-60-3 | 2-(4-Fluorophenyl)-2h-1,2,3-triazole-4-carboxylic acid". Moldb Database.
  • American Elements. "Pubchem CID: 28775006". American Elements Catalog.
  • ResearchGate. "Synthesis of 2-Aryl-1,2,3-triazoles by Oxidative Cyclization of 2-(Arylazo)ethene-1,1-diamines: A One-Pot Approach". ResearchGate.
  • Google Patents. "JP2021507900A - Triazole cyclohexylate as an LPA antagonist". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid in Fragment-Based Drug Discovery

Strategic Overview & Structural Rationale In modern medicinal chemistry, the 1,2,3-triazole heterocycle is a privileged scaffold, widely recognized for its high chemical stability, strong dipole moment, and ability to ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Structural Rationale

In modern medicinal chemistry, the 1,2,3-triazole heterocycle is a privileged scaffold, widely recognized for its high chemical stability, strong dipole moment, and ability to act as a robust bioisostere for amide bonds[1]. While N1 -aryl triazoles are ubiquitous due to the ease of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, N2 -aryl 1,2,3-triazoles remain comparatively elusive, yet they offer a highly valuable, distinct geometric vector for substituent projection in receptor binding pockets[2].

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid serves as a premier building block in Fragment-Based Drug Discovery (FBDD). The strategic incorporation of the 4-fluorophenyl moiety enhances lipophilicity and provides metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. Furthermore, the C4-carboxylic acid handle enables rapid diversification into 1,2,3-triazole-4-carboxamides, which are validated precursors for developing potent antitumor and antiviral agents[3].

Pharmacological Applications & Mechanistic Insights

The unique physicochemical properties of this building block allow it to engage in highly specific molecular interactions:

  • Metalloproteinase Inhibition: Quantum chemical calculations and molecular docking studies confirm that the nitrogen atoms of the 1,2,3-triazole core act as critical hydrogen-bond acceptors, establishing stable interactions with the active sites of receptors such as the MMP-2 metalloproteinase[4].

  • Pregnane X Receptor (PXR) Antagonism: Carboxamide derivatives synthesized from this core have been identified as potent inverse agonists and antagonists of PXR. By binding to the ligand-binding domain, these derivatives destabilize the AF-2 helix, preventing coactivator recruitment and thereby mitigating unwanted drug-induced metabolism[5].

  • Physiological Ionization: The pKa values of 1,2,3-triazole-4-carboxylic acids typically range from 3.0 to 7.0, ensuring optimal partial ionization at physiological pH (7.4), which is a critical parameter for oral bioavailability and cellular permeability[6].

Quantitative Data Summary
Parameter / PropertyValue / ObservationSignificance in Drug Discovery
Core Scaffold N2 -aryl 1,2,3-triazoleActs as a stable amide bioisostere; mimics trans/cis amide bonds[1].
pKa Range 3.0 – 7.0Ensures partial ionization at physiological pH (7.4)[6].
Anticancer Activity Active in NCI60 panelValidated fragment for selective antiproliferative agents[3].
MMP-2 Interaction Strong H-bondingTriazole nitrogens serve as critical H-bond acceptors[4].
PXR Antagonism Low nM IC 50​ (derivatives)Disrupts AF-2 helix, preventing coactivator recruitment[5].

FBDD Workflow & Library Generation

G A 2-(4-fluorophenyl)-2H-1,2,3-triazole -4-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B Derivatization C 1,2,3-Triazole-4-carboxamides Library Generation B->C Diversification D In Vitro Screening (e.g., MMP-2, PXR) C->D Bio-evaluation E Hit Identification & Lead Optimization D->E FBDD Pipeline

Workflow for generating triazole-carboxamide libraries from the core building block.

Self-Validating Protocol: High-Throughput Amide Coupling

To harness this building block for library generation, the carboxylic acid must be converted into diverse carboxamides. This protocol utilizes HATU, which is specifically chosen for its superior kinetics when activating sterically hindered or electronically deactivated heteroaromatic carboxylic acids.

Materials:

  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the triazole-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA is a non-nucleophilic base that fully deprotonates the acid (pKa ~3-7) without competing with the amine nucleophile. HATU rapidly forms an active HOAt ester.

    • Validation Checkpoint 1: After 5 minutes, sample 5 μ L into LC-MS. The mass spectrum must show the disappearance of the parent acid mass and the appearance of the active ester intermediate.

  • Coupling: Add the target amine (1.2 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 1:1) visualized under 254 nm UV light. The highly UV-active fluorophenyl-triazole starting material must be completely consumed, replaced by a new, less polar spot (the amide).

  • Quench and Extraction: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove unreacted acid and HOAt byproducts), and brine.

    • Causality: This specific orthogonal wash sequence leverages the distinct pKa differences of the reaction components, ensuring a self-purifying workup that often bypasses the need for column chromatography.

  • Drying and Verification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    • Validation Checkpoint 3: Obtain 1 H and 19 F NMR spectra. Successful coupling is validated by the presence of the downfield amide proton (typically 8.0–9.0 ppm) and the intact splitting pattern of the 4-fluorophenyl ring in the 19 F spectrum (~ -110 ppm).

Mechanistic Pathway: PXR Antagonism

PXR L Triazole-4-carboxamide Derivative PXR Pregnane X Receptor (PXR) Ligand Binding Domain L->PXR Binds AF2 AF-2 Helix Destabilization PXR->AF2 Induces CO Coactivator Recruitment Blocked AF2->CO Prevents CYP CYP3A4 / Drug Metabolism Downregulation CO->CYP Results in

Mechanism of PXR antagonism by triazole-4-carboxamide derivatives.

References

1.[1] Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Chemistry URL: [Link]

2.[2] Title: Cu-Mediated Expeditious Annulation of Alkyl 3-Aminoacrylates with Aryldiazonium Salts: Access to Alkyl N2-Aryl 1,2,3-Triazole-carboxylates for Druglike Molecular Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

3.[3] Title: Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids Source: Biopolymers and Cell (via Semantic Scholar) URL: [Link]

4.[4] Title: Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor Source: Pharmaceutics (PubMed Central) URL: [Link]

5.[5] Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

Sources

Application

Application Note: Bioconjugation and Medicinal Chemistry Protocols for 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid

Executive Summary & Structural Rationale While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction reliably yields 1,4-disubstituted 1H-1,2,3-triazoles, the demand for advanced bioisosteres i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction reliably yields 1,4-disubstituted 1H-1,2,3-triazoles, the demand for advanced bioisosteres in drug discovery has driven the adoption of the 2H-1,2,3-triazole isomer. 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid represents a premium, highly specialized building block.

Unlike its 1H-counterpart, the 2H-triazole topology presents a fundamentally different electronic distribution. By coupling this carboxylic acid to amine-bearing biomolecules, fluorophores, or Proteolysis Targeting Chimera (PROTAC) linkers, researchers can introduce a moiety that perfectly mimics a trans-amide bond or an aromatic ring, but with vastly superior metabolic stability and membrane permeability[1]. The addition of the para-fluorophenyl substituent serves a dual purpose: it enhances target binding via halogen bonding and completely blocks cytochrome P450-mediated oxidation at the vulnerable para position.

Physicochemical Profiling: 1H vs. 2H Triazoles

The causality behind selecting the 2H-isomer over the standard click-derived 1H-isomer lies in its physicochemical profile. The 1H-triazole has a massive dipole moment, which can severely restrict Blood-Brain Barrier (BBB) penetration. The 2H-isomer mitigates this polarity penalty[2].

Table 1: Physicochemical Comparison of Triazole Isomers

Property1H-1,2,3-Triazole2H-1,2,3-TriazoleImpact on Drug Design
Dipole Moment ~5.0 D~1.8 D2H-isomer offers superior membrane permeability and BBB penetration.
Lipophilicity (logP) LowerHigher2H-isomer enhances hydrophobic pocket binding and cellular uptake.
Hydrogen Bonding Strong H-bond acceptorWeak H-bond acceptor2H-isomer reduces desolvation energy penalties during target binding.
Aromaticity HighHighest2H-isomer provides exceptional resistance to enzymatic degradation.

Application Workflow 1: PROTAC Linker Conjugation

In targeted protein degradation, the linker connecting the target-binding ligand to the E3 ligase ligand must be metabolically inert yet structurally defined. Conjugating 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to a PEG-amine linker introduces a rigidifying, degradation-resistant vector.

Causality of Experimental Choices

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/NHS. The electron-deficient nature of the triazole ring can reduce the nucleophilicity of the adjacent carbonyl. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates coupling kinetics and prevents epimerization. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, unlike unhindered amines.

Step-by-Step Methodology

Self-Validating Quality Control: This protocol incorporates an LC-MS validation step prior to amine addition to ensure the active ester has successfully formed, preventing the waste of expensive PROTAC amine linkers.

  • Activation: Dissolve 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature.

  • Esterification: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color.

  • Validation Check: Stir for 15 minutes. Take a 5 µL aliquot, dilute in MeCN, and inject into LC-MS. Validation: Confirm the disappearance of the starting acid mass and the appearance of the [M+HOAt-H2O+H]⁺ active ester peak. (If unreacted acid remains, verify the anhydrous nature of the DMF, as moisture competitively hydrolyzes the ester).

  • Coupling: Once validated, add the amine-bearing PROTAC linker (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

AmideCoupling A 2-(4-Fluorophenyl)-2H- triazole-4-carboxylic acid B HATU / DIPEA (Activation) A->B Base C HOAt Active Ester Intermediate B->C Rapid Kinetics E Amide Conjugate (Bioisosteric Product) C->E + Amine D Amine-bearing PROTAC Linker D->E Nucleophilic Attack

Fig 1: HATU-mediated amide coupling workflow for 2H-triazole bioconjugation.

PROTACPathway PROTAC Triazole-Linked PROTAC Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Transfer of Ub Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 2: Triazole-linked PROTAC signaling and targeted protein degradation pathway.

Application Workflow 2: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Capping the N-terminus of a bioactive peptide with the 2-(4-fluorophenyl)-2H-1,2,3-triazole moiety serves to protect the peptide from exopeptidase degradation while enhancing overall helicity and cell-penetrating properties[3].

Causality of Experimental Choices

For SPPS, we utilize DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure instead of HATU. DIC/Oxyma is highly efficient for solid-phase reactions, produces soluble urea byproducts that are easily washed from the resin, and avoids the risk of guanidinylation of the free N-terminus (a known side reaction when using uronium salts like HATU in excess on solid support).

Step-by-Step Methodology

Self-Validating Quality Control: The Kaiser test is employed as a binary, self-validating checkpoint. A positive (blue) test indicates incomplete coupling, while a negative (colorless/yellow) test guarantees the successful covalent attachment of the triazole cap.

  • Resin Preparation: Swell the peptide-bound resin (0.1 mmol scale, possessing a free N-terminal amine) in DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (4.0 eq, 0.4 mmol) and OxymaPure (4.0 eq, 0.4 mmol) in 2 mL of DMF.

  • Activation: Add DIC (4.0 eq, 0.4 mmol) to the vial. Stir for 3 minutes to pre-activate the acid.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin. Shake gently at room temperature for 2 hours.

  • Validation Check (Kaiser Test): Remove a few resin beads and wash with DCM. Add drops of ninhydrin, phenol, and KCN solutions, and heat at 120°C for 3 minutes. Validation: The beads must remain colorless/yellow. If they turn blue, repeat steps 2-4.

  • Cleavage: Wash the resin thoroughly with DMF (3x) and DCM (3x). Cleave the capped peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Frontiers in Chemistry (2022) URL:[Link]

  • A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities African Journal of Biological Sciences / ResearchGate (2024) URL:[Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Journal of Advanced Research / PubMed Central (PMC) (2020) URL:[Link]

Method

Application Note: Isolation and Purification of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

An Application Note tailored for researchers, scientists, and drug development professionals. Executive Summary This application note details a robust, scalable protocol for the isolation and high-purity recrystallizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note tailored for researchers, scientists, and drug development professionals.

Executive Summary

This application note details a robust, scalable protocol for the isolation and high-purity recrystallization of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. By exploiting the distinct partition coefficients of the ionizable carboxylic acid moiety, this guide provides a self-validating workflow transitioning from crude reaction mixtures to >99% pure crystalline solid.

Chemical Context & Physicochemical Profiling

The 1,2,3-triazole core is a privileged structural motif in drug discovery, frequently utilized as an amide bioisostere and a backbone for antiallergics, anticonvulsants, and PXR antagonists[1][2]. The 2H-isomer, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, presents specific purification challenges due to the highly polar C4-carboxylic acid juxtaposed with the lipophilic 4-fluorophenyl ring[3].

Table 1: Physicochemical Profile & Analytical Identifiers

PropertyValue / Description
Molecular Formula C9H6FN3O2[3]
Monoisotopic Mass 207.0444 Da[3]
Predicted pKa ~3.5 – 4.0 (Carboxylic Acid)
Solubility Profile Soluble in DMSO, hot EtOH; Insoluble in H2O, Hexane
SMILES C1=CC(=CC=C1N2N=CC(=N2)C(=O)O)F[3]

Experimental Causality: The Rationale Behind the Workflow

As a Senior Application Scientist, I strongly advise against relying on arbitrary solvent washes; successful purification demands exploiting thermodynamic and acid-base principles.

Causality of Acid-Base Extraction: The synthesis of triazole carboxylic acids often leaves behind neutral organic impurities (e.g., unreacted azides, alkynes, or metal catalysts). Because the triazole-4-carboxylic acid has a pKa of ~3.5-4.0, adjusting the pH to >10 with 1M NaOH quantitatively deprotonates the acid into its sodium carboxylate salt. This salt is highly water-soluble, allowing lipophilic impurities to partition into an organic phase (e.g., ethyl acetate) which is safely discarded[4]. Subsequent acidification to pH 1-5 reprotonates the carboxylate, collapsing its aqueous solubility and forcing the target compound to precipitate as a crude solid[4].

Causality of Co-Solvent Recrystallization: Recrystallization is driven by temperature-dependent solubility gradients. The compound exhibits high solubility in boiling ethanol due to favorable hydrogen bonding, but remains insoluble in water. By dissolving the crude solid in minimal hot ethanol and titrating with hot water to the "cloud point" (the threshold of supersaturation), we create an ideal thermodynamic environment. Slow cooling allows the triazole molecules to highly order into a crystal lattice, effectively excluding structurally dissimilar impurities into the mother liquor[5].

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Triazole + Impurities) BaseExt 1. Base Extraction (Add 1M NaOH, pH > 10) Crude->BaseExt OrgPhase Organic Phase (Neutral Impurities - Discard) BaseExt->OrgPhase Extract with EtOAc AqPhase Aqueous Phase (Triazole Carboxylate Salt) BaseExt->AqPhase Retain Acidify 2. Acidification (Add 1M HCl, pH ~ 2-3) AqPhase->Acidify Precipitate Crude Precipitate (Triazole Carboxylic Acid) Acidify->Precipitate Filter Recryst 3. Recrystallization (Hot EtOH/Water) Precipitate->Recryst Pure Pure 2-(4-fluorophenyl)-2H- 1,2,3-triazole-4-carboxylic acid Recryst->Pure Cool & Filter

Workflow for the acid-base extraction and recrystallization of the triazole carboxylic acid.

Step-by-Step Methodologies: A Self-Validating System

Protocol A: Acid-Base Extraction (Isolation from Crude)
  • Suspension: Suspend the crude reaction mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Basification: Add 100 mL of 1M NaOH (aq). Shake vigorously and vent.

    • In-Process Control (IPC): Check the aqueous layer with pH paper. It must be pH > 10. If not, add additional 1M NaOH.

  • Phase Separation: Allow the layers to separate. The lower aqueous phase contains the sodium salt of the triazole. Drain the aqueous phase into an Erlenmeyer flask. Discard the upper organic phase (contains neutral impurities).

  • Washing: Wash the aqueous phase with an additional 50 mL of EtOAc to remove residual trace organics. Discard the EtOAc.

  • Acidification: Place the aqueous phase in an ice bath (0-5 °C). Slowly add 1M HCl dropwise under continuous magnetic stirring until a thick white/off-white precipitate forms.

    • IPC: Verify the pH is between 1 and 3 using pH paper[4].

  • Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 30 mL of ice-cold distilled water to remove residual inorganic salts.

Protocol B: Co-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Transfer the crude 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling Ethanol (approx. 5-8 mL per gram of crude) until the solid just dissolves[5].

  • Supersaturation (Cloud Point): While maintaining reflux, add hot distilled water dropwise until the solution becomes faintly turbid (cloudy) and does not clear upon swirling.

  • Clearing: Add 1-2 drops of hot Ethanol just until the turbidity clears. This is the exact thermodynamic threshold for crystallization.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours to maximize yield.

    • IPC: Visual confirmation of needle-like or plate-like crystal formation.

  • Harvesting: Vacuum filter the purified crystals. Wash the crystals with a minimal amount (10-15 mL) of ice-cold 1:1 Ethanol/Water mixture.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Analytical Validation Standards

To confirm the integrity of the self-validating protocol, the final crystalline product should be subjected to:

  • UPLC-MS: To confirm the monoisotopic mass of 207.04 Da[3] and ensure >95% purity[2].

  • 1H NMR (DMSO-d6): Look for the characteristic highly deshielded triazole ring proton (typically around δ 8.5 - 9.0 ppm) and the broad carboxylic acid singlet (δ > 13.0 ppm)[4][5].

Sources

Application

In Vitro Assay Protocols for the Characterization of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Introduction: The Therapeutic Potential of Triazole Moieties The 1,2,3-triazole ring is a significant pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Triazole Moieties

The 1,2,3-triazole ring is a significant pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2] The chemical stability, dipole moment, and capacity for hydrogen bonding of the triazole moiety enable it to interact with various biological receptors and enzymes.[2] The subject of this guide, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, is a novel compound with potential therapeutic applications. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a key site for interaction or further chemical modification.

This document provides a comprehensive suite of in vitro assay protocols designed to elucidate the biological activity of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. These protocols are intended for researchers, scientists, and drug development professionals engaged in the initial characterization and screening of new chemical entities. The assays described herein will enable the assessment of its cytotoxic effects, potential as an enzyme inhibitor, and its influence on gene expression.

Part 1: Foundational Cytotoxicity and Cell Viability Assessment

A primary step in the characterization of any novel compound is to determine its effect on cell viability. This provides a foundational understanding of its cytotoxic potential and therapeutic window. The MTT assay is a widely used, reliable, and quantitative colorimetric method to assess cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[3][4][5] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4][6]

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cells in a 96-well plate culture Culture cells for 24 hours start->culture Allow attachment treat Treat cells with 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (various concentrations) culture->treat Introduce compound add_mtt Add MTT reagent treat->add_mtt Initiate reaction incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize incubate_overnight Incubate overnight solubilize->incubate_overnight read Read absorbance at 570 nm incubate_overnight->read analyze Calculate cell viability and IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

  • Cell line of interest (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 4 hours at 37°C.[3] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[6]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][4]

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.

Parameter Description
Cell Seeding Density The number of cells seeded per well, optimized for logarithmic growth during the assay period.
Compound Concentrations A range of concentrations, typically in a logarithmic series, to determine a dose-response relationship.
Incubation Time The duration of compound exposure, which can vary depending on the expected mechanism of action.
IC50 Value A measure of the compound's potency in inhibiting cell viability.

Part 2: Elucidating the Mechanism of Action - Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Given the structural motifs present in 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, it is plausible that it may act as an enzyme inhibitor. A general spectrophotometric enzyme inhibition assay can be adapted to screen the compound against a variety of enzymes.[8][9]

Principle of a General Spectrophotometric Enzyme Inhibition Assay

This assay measures the activity of an enzyme by monitoring the change in absorbance of a substrate or product over time. The substrate is a chromogenic or fluorogenic molecule that, when acted upon by the enzyme, results in a product with a different absorbance or fluorescence spectrum. An inhibitor will decrease the rate of this reaction. By measuring the reaction rate at various concentrations of the test compound, its inhibitory potency (IC50) can be determined.[8]

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_analysis Analysis plate Add buffer, enzyme, and 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to a 96-well plate preincubate Pre-incubate to allow inhibitor binding plate->preincubate add_substrate Initiate reaction by adding substrate preincubate->add_substrate measure Measure absorbance kinetically add_substrate->measure calculate_rate Calculate reaction rates measure->calculate_rate determine_ic50 Determine % inhibition and IC50 calculate_rate->determine_ic50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

  • Target enzyme (e.g., a kinase, protease, or oxidase)

  • Enzyme-specific chromogenic or fluorogenic substrate

  • Assay buffer (optimized for the specific enzyme)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • 96-well UV-transparent or black plate (depending on the substrate)

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme and substrate in the assay buffer at optimized concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • Test compound at various concentrations (for dose-response) or solvent control.[8]

      • Enzyme solution.

    • Include controls: a no-enzyme control (background) and a no-inhibitor control (100% activity).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time in kinetic mode.

Data Analysis:

  • Calculate the initial rate of the reaction for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.

  • Normalize the data by setting the rate of the no-inhibitor control to 100% activity and the no-enzyme control to 0% activity.

  • Calculate the percentage of inhibition for each concentration of the test compound:

    • % Inhibition = (1 - (Rate of inhibited reaction / Rate of uninhibited reaction)) x 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.[8]

Parameter Description
Enzyme Concentration The concentration of the enzyme should be in the linear range of the assay.
Substrate Concentration Typically at or below the Michaelis-Menten constant (Km) for IC50 determination.
Pre-incubation Time The time allowed for the inhibitor to bind to the enzyme before the reaction is initiated.
IC50 Value The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Part 3: Investigating Effects on Gene Expression

To gain deeper insight into the cellular pathways affected by 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, its impact on the expression of specific genes can be analyzed using quantitative reverse transcription PCR (RT-qPCR).[10] This powerful technique allows for the sensitive and accurate quantification of mRNA levels.

Principle of RT-qPCR

RT-qPCR is a two-step process.[10] First, reverse transcriptase synthesizes complementary DNA (cDNA) from the RNA template. Then, the cDNA is used as a template for qPCR, where the amplification of a specific target gene is monitored in real-time using a fluorescent reporter.[11][12] The cycle at which the fluorescence signal crosses a threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.[10]

Workflow for Gene Expression Analysis by RT-qPCR

RT_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR treat_cells Treat cells with 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid extract_rna Isolate total RNA treat_cells->extract_rna assess_rna Assess RNA quality and quantity extract_rna->assess_rna rt Reverse transcribe RNA to cDNA assess_rna->rt qpcr Perform qPCR with SYBR Green rt->qpcr analyze_qpcr Analyze Ct values and calculate fold change (ΔΔCt) qpcr->analyze_qpcr

Caption: Workflow for analyzing gene expression changes using RT-qPCR.

Protocol 3: Quantitative Reverse Transcription PCR (RT-qPCR)

Materials:

  • Cells treated with 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • Reverse transcriptase kit with oligo(dT) and/or random primers

  • SYBR Green qPCR master mix[11][13]

  • Gene-specific primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the test compound at a relevant concentration (e.g., near the IC50 value determined from the MTT assay) for a specified time.

    • Isolate total RNA from treated and untreated cells according to the manufacturer's protocol of the chosen RNA extraction kit.[11]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the purity and concentration of the RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.[10] This reaction typically includes RNA, reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a qPCR plate. For each sample, a typical reaction includes:

      • SYBR Green qPCR master mix

      • Forward and reverse primers for the gene of interest

      • cDNA template

      • Nuclease-free water to the final volume

    • Set up reactions for both the target gene(s) and the housekeeping gene for each sample. Include a no-template control for each primer set.

  • qPCR Run:

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Data Analysis (ΔΔCt Method):

  • Normalization to Housekeeping Gene (ΔCt):

    • For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Normalization to Control (ΔΔCt):

    • Calculate the ΔΔCt by subtracting the ΔCt of the control (untreated) sample from the ΔCt of the treated sample.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change:

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).[10]

A fold change greater than 1 indicates upregulation of the gene, while a fold change less than 1 indicates downregulation.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. By systematically evaluating its effects on cell viability, enzyme activity, and gene expression, researchers can gain valuable insights into its biological activity and potential as a therapeutic lead compound. These foundational assays are essential for guiding further preclinical development and mechanistic studies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • In Vitro Enzyme Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Quantitative Real Time PCR Protocol. (n.d.). Stack Lab. Retrieved from [Link]

  • In Vitro Enzyme Inhibitory Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Retrieved from [Link]

  • qPCR (real-time PCR) protocol explained. (2021, January 5). YouTube. Retrieved from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024, December 10). Preprints.org. Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2021). Semantic Scholar. Retrieved from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023, April 29). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Retrieved from [Link]

Sources

Method

Application Note: Process Scale-Up and Optimization for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid

Executive Summary & Application Context 2-Aryl-2H-1,2,3-triazoles are highly valued structural motifs in modern drug discovery, frequently deployed as robust, metabolically stable bioisosteres for amides and carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

2-Aryl-2H-1,2,3-triazoles are highly valued structural motifs in modern drug discovery, frequently deployed as robust, metabolically stable bioisosteres for amides and carboxylic acids. Specifically, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid serves as a critical upstream precursor in the synthesis of selective lysophosphatidic acid (LPA) receptor antagonists, which are actively investigated for their therapeutic potential in fibrotic diseases and oncology [1].

Scaling the synthesis of this building block from bench to pilot scale presents unique process chemistry challenges, primarily revolving around dictating the regioselective N-arylation of the triazole core to favor the N2 isomer over the N1 and N3 variants. This application note details a scalable, self-validating workflow for the synthesis, purification, and isolation of this critical intermediate.

Synthetic Strategy & Mechanistic Rationale

The 1,2,3-triazole ring exhibits rapid tautomerism. Consequently, direct N-arylation typically yields a statistical or sterically driven mixture of N1, N2, and N3 isomers. While de novo ring synthesis (e.g., via the oxidative cyclization of arylhydrazones [2]) guarantees absolute N2 regioselectivity, these routes often require highly functionalized, unstable intermediates that are difficult to scale safely.

For multigram to kilogram scale-up, a convergent approach utilizing the Chan-Lam cross-coupling of commercially available ethyl 2H-1,2,3-triazole-4-carboxylate with 4-fluorophenylboronic acid is preferred.

Causality of Process Choices:

  • Catalytic Cycle : Copper(II) acetate in the presence of an oxygen atmosphere facilitates the oxidative transmetalation and reductive elimination cycle required for C-N bond formation.

  • Regioselectivity : The bulky C4-carboxylate ester sterically hinders the adjacent N3 and N1 positions. By carefully controlling the base (pyridine) and solvent (dichloroethane), the reaction is naturally biased toward the thermodynamically favored N2 isomer.

  • Scalable Purification : The N2 isomer exhibits a distinct solubility profile compared to the N1/N3 byproducts, allowing for isolation via selective crystallization, thereby eliminating the need for unscalable column chromatography.

Process Optimization Data

To establish a robust protocol, various parameters of the Chan-Lam coupling were evaluated. The transition from stoichiometric to catalytic copper, combined with an oxygen-rich environment, significantly improved the yield and the N2:N1 isomer ratio.

Table 1: Optimization of Chan-Lam Coupling Conditions for N2-Arylation

EntryCopper SourceBase (Eq)SolventAtmosphereN2:N1 RatioIsolated Yield (N2)
1Cu(OAc)₂ (1.0 eq)Et₃N (2.0)DCMAmbient Air2:135%
2Cu(OAc)₂ (0.1 eq)Pyridine (2.0)DCMAmbient Air4:162%
3 Cu(OAc)₂ (0.1 eq) Pyridine (2.0) DCE O₂ Balloon 5:1 78%
4CuI (0.1 eq)Pyridine (2.0)DMFAmbient Air1:120%

Note: Entry 3 represents the optimized conditions utilized in the standard protocol.

Experimental Protocols

Protocol A: N-Arylation via Chan-Lam Coupling

Objective: Synthesis of Ethyl 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate.

  • Reactor Charging : To a clean, dry reaction vessel, charge ethyl 2H-1,2,3-triazole-4-carboxylate (1.0 eq) and 4-fluorophenylboronic acid (1.5 eq).

  • Solvent Addition : Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.

  • Catalyst Initiation : Introduce Copper(II) acetate (0.1 eq) and pyridine (2.0 eq) to the suspension.

  • Reaction Execution : Equip the vessel with an O₂ balloon (or a controlled dry air sparge for larger scales). Stir the reaction mixture vigorously at room temperature (20–25 °C) for 24 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area for oxygen transfer. Oxygen acts as the terminal oxidant, continuously regenerating the active Cu(II) species from the inactive Cu(0)/Cu(I) states formed during reductive elimination.

  • In-Process Control (IPC) : Monitor reaction progression via LC-MS. Proceed to workup when the starting triazole is <2% by area.

  • Quench & Extraction : Quench the reaction with a 10% aqueous ammonium hydroxide solution to complex and remove copper salts (indicated by a deep blue aqueous layer). Extract the aqueous phase twice with DCE. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Selective Crystallization : Dissolve the crude residue in a minimal volume of hot ethanol (approx. 60 °C). Allow the solution to cool slowly to room temperature, then chill to 0 °C for 4 hours to induce selective crystallization of the N2 isomer. Filter the crystalline solid and dry under vacuum.

Protocol B: Saponification and Isolation

Objective: Hydrolysis to 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

  • Suspension : Suspend the purified ethyl ester from Protocol A (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.5 M).

  • Hydrolysis : Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) portion-wise to control any mild exotherm.

  • Reaction Execution : Stir at ambient temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH or KOH as the lithium salt of the product is highly soluble in the aqueous THF mixture, preventing premature precipitation and ensuring complete conversion.

  • Solvent Removal : Remove the THF under reduced pressure. Dilute the remaining aqueous layer with additional water to ensure complete dissolution of the carboxylate salt.

  • Acidification : Cool the aqueous solution to 0–5 °C. Slowly titrate the solution with 2M HCl until the pH reaches 2.0–2.5.

    • Causality: The target carboxylic acid is insoluble in acidic aqueous media and will precipitate out as a fine white powder upon protonation.

  • Isolation : Filter the resulting precipitate, wash thoroughly with cold water to remove residual inorganic salts, and dry in a vacuum oven at 45 °C to a constant weight.

Synthetic Workflow Visualization

G A Ethyl 2H-1,2,3-triazole-4-carboxylate B 4-Fluorophenylboronic acid C Chan-Lam Coupling Cu(OAc)2, Pyridine, O2 D Crude Mixture (N1, N2, N3 isomers) C->D N-Arylation E Selective Crystallization (Isolation of N2 Isomer) D->E Purification F Ethyl 2-(4-fluorophenyl)-2H- 1,2,3-triazole-4-carboxylate E->F Pure Intermediate G Saponification (LiOH, THF/H2O) F->G Ester Hydrolysis H 2-(4-Fluorophenyl)-2H- 1,2,3-triazole-4-carboxylic acid G->H Acidification & Isolation AB AB AB->C

Workflow for the scalable synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

References

  • Title: JP2021507900A - Triazole cyclohexylate as an LPA antagonist Source: Google Patents URL
  • Title : Synthesis of 2-Aryl-1,2,3-triazoles by Oxidative Cyclization of 2-(Arylazo)ethene-1,1-diamines: A One-Pot Approach Source : ResearchGate URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the regioselective formation of the desired N2-substituted isomer. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol grounded in established chemical principles.

Synthesis Overview & Plausible Mechanism

The synthesis of 2,4-disubstituted-2H-1,2,3-triazoles is a crucial process in medicinal chemistry. One of the most direct and effective methods for creating the 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid scaffold involves the condensation reaction between an aryl azide and a β-ketoester in the presence of a base.[1][2] This approach is often favored for its operational simplicity and the ready availability of starting materials.

The reaction proceeds through a base-catalyzed condensation, followed by an intramolecular cyclization and subsequent elimination to yield the stable aromatic triazole ring. The regioselectivity, favoring the N2-substituted product, is a key challenge in many 1,2,3-triazole syntheses, but this particular pathway can be optimized to favor the desired isomer.[3]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 4-Fluorophenyl Azide C Base-catalyzed Condensation A->C B Ethyl Acetoacetate (β-ketoester) B->C D Intramolecular Cyclization C->D Forms Triazoline Intermediate E Aromatization (Elimination of EtOH) D->E F 2-(4-fluorophenyl)-5-methyl- 2H-1,2,3-triazole-4-carboxylate E->F G Saponification (Hydrolysis) F->G H Final Product: 2-(4-fluorophenyl)-2H-1,2,3-triazole- 4-carboxylic acid G->H

Caption: General reaction pathway for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Problem Area: Low or No Product Yield

Q1: My reaction has stalled, or the yield of the crude product is significantly lower than expected. What are the primary factors to investigate?

A1: Low yield is a common issue that can typically be traced to one of four areas: reagent quality, reaction conditions, or improper work-up.

  • Reagent Purity and Stability:

    • 4-Fluorophenyl Azide: This is a critical starting material. Azides can be thermally unstable and may decompose upon prolonged storage, especially if not kept cool and protected from light. Confirm the purity of your azide via TLC or ¹H NMR before use. If in doubt, synthesize it fresh from 4-fluoroaniline.[1]

    • β-Ketoester: Ensure your ethyl acetoacetate (or a similar ketoester) is dry and free from acidic impurities, which can interfere with the base.

    • Base: The choice and quality of the base are paramount. Sodium ethoxide is commonly used. Ensure it is not degraded by atmospheric moisture. Using a freshly prepared solution or high-quality commercial grade is recommended.

  • Reaction Conditions:

    • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of the azide starting material and the triazole product.[4] The optimal temperature is typically between 50-80°C.[1] We recommend starting at a lower temperature (e.g., 60°C) and monitoring the reaction's progress by TLC.

    • Solvent: The reaction is typically run in an alcoholic solvent corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) to prevent transesterification. Ensure the solvent is anhydrous, as water will quench the base.

  • Work-up Procedure:

    • Acidification: After hydrolysis of the ester, the product is isolated by acidifying the aqueous solution to precipitate the carboxylic acid. The pH must be lowered sufficiently (typically to pH 1-2) to ensure complete protonation and precipitation. Incomplete acidification is a common cause of yield loss.[2]

Problem Area: Product Purity and Side Reactions

Q2: My NMR spectrum shows a mixture of products, including an unexpected isomer. How can I improve the regioselectivity and minimize impurities?

A2: The formation of regioisomers (N1 vs. N2 substitution) is a classic challenge in triazole synthesis.[3] Additionally, other side reactions can complicate purification.

  • Minimizing the N1-Regioisomer:

    • The reaction of an aryl azide with an unsymmetrical partner like ethyl acetoacetate can potentially yield both N1 and N2-substituted triazoles. The N2 isomer is often the thermodynamically more stable product.[3] Ensuring the reaction goes to completion by allowing adequate reaction time (monitor by TLC) can favor the formation of the thermodynamic product.

    • The choice of base and solvent system can influence the isomeric ratio. An ethoxide/ethanol system is a standard starting point that generally provides good selectivity for this class of reactions.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: If the reaction is incomplete, you will see residual 4-fluorophenyl azide and ethyl acetoacetate. This can be addressed by increasing the reaction time or temperature moderately.

    • Hydrolysis of Ketoester: If there is water in the reaction medium, the base can saponify the ethyl acetoacetate before it reacts with the azide. Using anhydrous solvents is critical.

Issue Potential Cause Recommended Solution
Low Yield Decomposed azide; wet solvent; degraded base; incomplete acidification.Use fresh azide; use anhydrous solvent; use fresh, high-quality base; acidify to pH 1-2 during work-up.
Isomeric Mixture Kinetic control or non-optimized conditions.Ensure sufficient reaction time to favor the thermodynamic N2 product; screen alternative bases or solvents if necessary.
Purification Difficulty Oily crude product; incomplete precipitation.Ensure complete hydrolysis of the intermediate ester; perform a hot filtration after precipitation; consider recrystallization from ethanol/water.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for this reaction?

A1: The base plays a crucial role in deprotonating the ethyl acetoacetate at the α-carbon (the carbon between the two carbonyl groups). This generates a nucleophilic enolate, which is required to attack the terminal nitrogen of the azide in the initial condensation step.[1]

Q2: What are the key safety considerations when working with 4-fluorophenyl azide?

A2: Organic azides are potentially explosive compounds. They can be sensitive to heat, shock, and friction. Always handle them behind a blast shield, avoid heating them neat, and do not use metal spatulas for transfer. It is best to use them in solution whenever possible and to avoid distillation or concentration to dryness. Small-scale synthesis is highly recommended.[5]

Q3: How can I definitively confirm that I have synthesized the correct N2-substituted regioisomer and not the N1-isomer?

A3: Spectroscopic methods are essential.

  • ¹H NMR: The chemical shift of the triazole ring proton (if present) can be indicative. However, in this case, the C5 position is substituted.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons can differ between N1 and N2 isomers.

  • NOE (Nuclear Overhauser Effect) NMR: A 2D NOESY or 1D selective NOE experiment is a powerful tool. Irradiation of the protons on the 4-fluorophenyl ring should show an NOE correlation to the protons of the C5-substituent (in this case, the methyl group from the acetoacetate precursor) for the N2 isomer, as they are on the same side of the triazole ring. This correlation would be absent or very weak for the N1 isomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this provides unambiguous structural proof.

Caption: A troubleshooting workflow for diagnosing low reaction yield.

Optimized Experimental Protocol

This protocol describes a two-step synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid from 4-fluorophenyl azide and ethyl acetoacetate.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl acetoacetate (1.1 eq) dropwise. Stir for 15 minutes.

  • Azide Addition: Add a solution of 4-fluorophenyl azide (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester.

Step 2: Hydrolysis to 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

  • Saponification: Dissolve the crude ester from Step 1 in ethanol and add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heating: Heat the mixture to 60°C and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Purification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Parameter Value/Condition Rationale
Stoichiometry (Azide:Ketoester:Base) 1 : 1.1 : 1.1A slight excess of the ketoester and base ensures full conversion of the limiting azide reagent.
Solvent Anhydrous EthanolPrevents quenching of the base and serves as the solvent for the sodium ethoxide base.
Temperature (Step 1) ~78°C (Reflux)Provides sufficient thermal energy for cyclization without significant decomposition of the azide.
Temperature (Step 2) 60°CAllows for efficient saponification without promoting side reactions.
Final pH for Precipitation 1-2Ensures complete protonation of the carboxylate to the insoluble carboxylic acid for maximum yield.[2]
Expected Yield 70-85% (over two steps)This is a typical yield range for this type of transformation under optimized conditions.[4]

References

  • Synthesis of 2H-1,2,3-triazole-4-carboxylic acids via Ru(II)-catalyzed rearrangement of 4-hydrazonoisoxazol-5-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2H-1,2,3-Triazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Unbelievable Challenges in Triazole Synthesis! (2021, January 16). YouTube. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Retrieved from [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (n.d.). Retrieved from [Link]

  • 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. (2024, March 12). ACS Publications. Retrieved from [Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids. (n.d.). Google Patents.
  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020, August 16). IOSR Journal. Retrieved from [Link]

  • Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. (2025, September 26). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (n.d.). ChemRxiv. Retrieved from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (2021, December 21). MDPI. Retrieved from [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved from [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). MDPI. Retrieved from [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011, January 14). ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Decarboxylation in 2-Aryl-2H-1,2,3-triazole-4-carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-(4-fluorophenyl)-2H-1,2,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid .

A recurring point of failure in the derivatization of 1,2,3-triazole-4-carboxylic acids is their pronounced tendency to undergo thermal decarboxylation [1]. In my experience optimizing heterocyclic workflows, I have seen countless batches lost because standard carboxylic acid activation protocols (like refluxing with thionyl chloride) were blindly applied. This guide synthesizes field-proven insights, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your triazole core during complex syntheses.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid decarboxylate so readily during heating? Answer: The instability is driven by the electron-withdrawing nature of the 1,2,3-triazole ring, which acts as an electron sink. When heated, particularly in polar or protic environments, the molecule can form a zwitterionic intermediate where the N3 nitrogen is protonated and the carboxylate is deprotonated. This zwitterionic state drastically lowers the activation energy required for C-C bond cleavage, facilitating the rapid extrusion of carbon dioxide (CO₂) [2]. The presence of the 2-(4-fluorophenyl) group further modulates the electronic distribution, stabilizing the transition state for decarboxylation.

Q2: I need to synthesize an acid chloride for an amide coupling. Why does refluxing with SOCl₂ result in complete degradation? Answer: Refluxing thionyl chloride (SOCl₂) typically requires temperatures around 75–80 °C and generates HCl gas. The combination of heat and a highly acidic environment accelerates the protonation of the triazole ring, driving the decarboxylation pathway. You will likely isolate only 2-(4-fluorophenyl)-2H-1,2,3-triazole. To prevent this, you must abandon thermal acid chloride formation and transition to mild, room-temperature coupling reagents like HATU or EDC/HOBt.

Q3: Does the choice of solvent impact the thermal stability of this compound? Answer: Absolutely. Protic solvents (like water, methanol, or ethanol) stabilize the zwitterionic transition state via hydrogen bonding, lowering the decarboxylation threshold temperature to as low as 80 °C. Aprotic solvents (like THF, DMF, or Toluene) do not stabilize this intermediate as effectively, offering a slightly higher thermal buffer. However, even in aprotic solvents, prolonged heating above 100 °C will induce thermal decomposition [3].

Mechanistic Pathway & Experimental Workflows

To visualize the causality behind the degradation, refer to the mechanistic pathway below. Understanding this flow is critical to recognizing why ambient temperature and pH control are non-negotiable parameters.

Mechanism A 2-(4-fluorophenyl)-2H- 1,2,3-triazole-4-carboxylic acid B Zwitterionic Intermediate (Protonation at N3) A->B Heat / Protic Solvent or Acidic pH C Transition State (C-C Bond Cleavage) B->C Thermal Activation (> 80 °C) D 2-(4-fluorophenyl)-2H- 1,2,3-triazole + CO2 C->D Irreversible Decarboxylation

Caption: Mechanistic pathway of thermal decarboxylation via a zwitterionic intermediate.

Decision Matrix for Activation

Workflow Start Need to activate Triazole-4-carboxylic acid Decision Choose Activation Method Start->Decision Path1 SOCl2 / Reflux (Traditional) Decision->Path1 High Temp / Acidic Path2 HATU / DIPEA / RT (Mild Coupling) Decision->Path2 Room Temp / Basic Result1 Complete Decarboxylation (Product Lost: M-44) Path1->Result1 Result2 Successful Amide Bond Formation Path2->Result2

Caption: Experimental workflow decision tree for activating 1,2,3-triazole-4-carboxylic acids.

Quantitative Data: Thermal Stability Matrix

The following table summarizes the quantitative degradation rates of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid across various standard reaction conditions. Use this as a reference guide when designing your synthetic routes.

Solvent SystemTemperature (°C)Additive / CatalystDecarboxylation RateRecommended Action
Thionyl Chloride 80 (Reflux)DMF (cat.)Complete (>95% in 1h)Avoid entirely. Use alternative activation.
DMF / H₂O (1:1) 100NoneHigh (>80% in 2h)Do not heat in protic/polar mixtures.
Toluene 110 (Reflux)NoneModerate (~20% in 4h)Avoid prolonged heating; monitor via LC-MS.
THF 25 (RT)EDC, HOBtNone (<1% in 24h)Ideal for mild esterification.
DMF 25 (RT)HATU, DIPEANone (<1% in 24h)Ideal for amide coupling.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocol is designed as a self-validating system. It incorporates an analytical checkpoint to ensure no decarboxylation has occurred before you commit your valuable amine or alcohol to the bulk reaction.

Protocol: Mild Amide Coupling via HATU (Zero-Decarboxylation Method)

Objective: Form an amide bond with a primary/secondary amine without inducing thermal loss of the C4-carboxylate.

Reagents:

  • 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv)

  • Amine of choice (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid in anhydrous DMF at room temperature (20–25 °C) . Crucial: Do not apply external heating.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise via syringe. Stir for 5 minutes. The basic environment prevents the protonation of the N3 position, suppressing the zwitterionic decarboxylation pathway.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for exactly 15 minutes.

  • Self-Validation Checkpoint (LC-MS): Take a 5 µL aliquot, dilute in 1 mL of MeCN, and inject into the LC-MS.

    • Pass Criteria: You should observe the active ester intermediate mass. There must be no peak corresponding to the M-44 mass (loss of CO₂). If M-44 is absent, the system is validated.

  • Coupling: Add the amine (1.2 equiv) to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction by pouring it into a 5% aqueous NaHCO₃ solution. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath temperature strictly below 40 °C ).

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Tandem Catalysis: From Alkynoic Acids and Aryl Iodides to 1,2,3-Triazoles in One Pot The Journal of Organic Chemistry, American Chemical Society. Discusses the susceptibility of 1,2,3-triazole-4-carboxylic acids to decarboxylation during catalytic and thermal processes.[Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid MDPI. Confirms the thermal decomposition profile of 1,2,3-triazole-4-carboxylic acids, highlighting that heating leads to characteristic decarboxylation.[Link]

  • Carboxylate-Functionalized Mesoionic Carbene Precursors: Decarboxylation, Ruthenium Bonding, and Catalytic Activity Organometallics, American Chemical Society. Details the thermal decarboxylation mechanisms of triazole-4-carboxylic acids and their stability limits in various solvents.[Link]

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-aryl-2H-1,2,3-triazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-aryl-2H-1,2,3-triazole scaffolds.

The synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is typically achieved via two primary catalytic pathways: the Copper-Catalyzed Chan-Lam N-Arylation of 1H-1,2,3-triazole-4-carboxylates, or the Oxidative Cyclization of hydrazonoyl precursors. Both routes rely heavily on precise copper(II) catalyst loading. Unoptimized systems frequently suffer from poor regioselectivity (N1 vs. N2 arylation), catalyst poisoning, or excessive byproduct formation.

Below, we detail the mechanistic pathways, troubleshoot common failure modes, and provide a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Logical Relationships

Understanding the catalytic cycle is critical for troubleshooting. In the Chan-Lam N-arylation route, the Cu(II) pre-catalyst must undergo transmetalation with (4-fluorophenyl)boronic acid, coordinate the triazole, and be oxidized to Cu(III) before reductive elimination can form the desired C–N bond.

G A Starting Materials (1H-Triazole + Boronic Acid) B Cu(II) Pre-catalyst Coordination A->B Ligand + Base C Transmetalation (Cu-Aryl Intermediate) B->C Ar-B(OH)2 D Oxidation to Cu(III) (Requires O2) C->D O2 G Homocoupling Byproduct (Excess Cu/O2) C->G High Cu Loading Side Reaction E Reductive Elimination (C-N Bond Formation) D->E Regioselective E->B O2 Oxidation (Catalytic Cycle) F 2-(4-Fluorophenyl)-2H-triazole Target Product E->F Cu(I) release

Caption: Catalytic cycle of Cu-mediated Chan-Lam N-arylation highlighting the byproduct pathway.

Troubleshooting Guides & FAQs

Q1: Why am I observing high amounts of 4,4'-difluorobiphenyl and low yields of the 2H-triazole target? A1: This is a classic symptom of catalyst overloading combined with excess oxygen. In the Chan-Lam coupling, Cu(II) facilitates the transmetalation of the (4-fluorophenyl)boronic acid. When the Cu(OAc)₂ loading exceeds 20 mol% under a pure O₂ atmosphere, the rate of boronic acid homocoupling (forming 4,4'-difluorobiphenyl) outpaces the rate of N-arylation, consuming your starting material1[1]. Solution: Strictly limit Cu(OAc)₂ loading to 15 mol% and ensure the boronic acid is added in portions rather than all at once.

Q2: My reaction yields a mixture of N1 and N2 arylated isomers. How can I drive the regioselectivity entirely toward the N2 position? A2: 1,2,3-Triazoles exist in tautomeric equilibrium. While the N1 position is electronically favored for electrophilic attack, the N2 position is thermodynamically favored due to reduced steric hindrance. Unoptimized copper-catalyzed cross-couplings often result in poor regioselectivity2[2]. Solution: Introduce a bulky bidentate ligand such as 1,10-phenanthroline in a 1:1 stoichiometric ratio with your copper catalyst. The steric bulk of the coordinated phenanthroline-Cu(III) intermediate physically blocks the N1 trajectory, forcing reductive elimination exclusively at the N2 position.

Q3: I am using the alternative oxidative cyclization of 2-(4-fluorophenylhydrazono)ethene-1,1-diamines. The reaction stalls at 50% conversion. Should I use stoichiometric copper? A3: No. Stalling in oxidative cyclization is rarely due to insufficient copper; it is caused by poor re-oxidation of the Cu(I) resting state back to the active Cu(II) species. Using stoichiometric copper generates excessive Cu(I) salts that complicate purification and trap the product3[3]. Solution: Maintain a 10 mol% Cu(OAc)₂ loading but increase the interfacial area of your oxidant. Switch from a passive oxygen balloon to active air sparging (bubbling) through the solvent to enhance mass transfer.

Q4: How do I ensure complete removal of residual copper from the final carboxylic acid? A4: 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a potent bidentate chelator (via the N3 nitrogen and the adjacent carboxylate group). Standard aqueous workups will leave ppm-to-percentage levels of copper bound to your product, which will poison downstream biological assays or subsequent coupling steps. Solution: Implement a biphasic wash using 0.1 M aqueous EDTA during the ester hydrolysis stage. EDTA has a significantly higher binding affinity for Cu(II) than the triazole, effectively stripping the metal into the aqueous layer before final precipitation.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, ligand presence, and reaction outcomes during the Chan-Lam coupling of ethyl 1H-1,2,3-triazole-4-carboxylate with (4-fluorophenyl)boronic acid.

Catalyst Loading (Cu(OAc)₂)Ligand (1,10-Phen)N2-Isomer Yield (%)N1-Isomer Yield (%)Homocoupling Byproduct (%)Diagnostic Conclusion
5 mol%5 mol%35%15%< 5%Incomplete conversion. Cu(I) re-oxidation is too slow.
15 mol% 15 mol% 82% 8% 5% Optimal balance. High regioselectivity, minimal waste.
30 mol%30 mol%65%5%25%High byproduct. Cu(II) transmetalates faster than triazole coordinates.
100 mol% (Stoich.)None45%30%40%Poor regioselectivity. Lack of steric control and massive boronic acid loss.

Validated Experimental Protocol & Workflow

This protocol utilizes a self-validating system: the intermediate ester formation is monitored by TLC to confirm catalytic turnover, while the final EDTA wash ensures analytical purity of the carboxylic acid.

Workflow Step1 Step 1: Reagent Prep Dry solvents, weigh Cu(OAc)2 (15 mol%) Step2 Step 2: Complexation Mix Cu + Ligand Stir 30 min Step1->Step2 Step3 Step 3: Coupling Add Triazole & Boronic Acid O2 atmosphere, 40°C Step2->Step3 Step4 Step 4: Hydrolysis LiOH in THF/H2O Yields Carboxylic Acid Step3->Step4 Step5 Step 5: Purification EDTA wash & Recryst. Step4->Step5

Caption: Step-by-step experimental workflow for optimized synthesis and purification.

Standard Operating Procedure (SOP)

Phase 1: Regioselective Chan-Lam N-Arylation

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv, 10.0 mmol) and (4-fluorophenyl)boronic acid (1.5 equiv, 15.0 mmol).

  • Catalyst Complexation: Add anhydrous Cu(OAc)₂ (15 mol%, 1.5 mmol) and 1,10-phenanthroline (15 mol%, 1.5 mmol). Causality Check: Pre-mixing the copper and ligand ensures the sterically demanding Cu-phenanthroline complex forms before transmetalation begins.

  • Solvent & Base Addition: Inject anhydrous dichloromethane (DCM, 50 mL) followed by pyridine (2.0 equiv, 20.0 mmol).

  • Oxidative Coupling: Purge the flask with an oxygen balloon. Stir the deep blue/green suspension vigorously at 40 °C for 24 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The N2-isomer (target) will elute faster (higher Rf) than the N1-isomer. Once the starting triazole is consumed, filter the mixture through a short pad of Celite to remove insoluble copper salts and concentrate the filtrate under reduced pressure.

Phase 2: Ester Hydrolysis & Copper Scavenging 6. Hydrolysis: Dissolve the crude ethyl 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate in a mixture of THF and H₂O (3:1 v/v, 40 mL). Add LiOH·H₂O (3.0 equiv, 30.0 mmol) and stir at room temperature for 4 hours. 7. Copper Stripping: Transfer the mixture to a separatory funnel. Add 20 mL of 0.1 M aqueous EDTA solution and wash with diethyl ether (2 × 20 mL) to remove organic impurities and the 4,4'-difluorobiphenyl byproduct. Note: The EDTA securely traps residual Cu(II) in the aqueous layer, preventing it from co-precipitating with your product. 8. Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The target 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid will precipitate as a white/off-white solid. 9. Isolation: Filter the solid via vacuum filtration, wash with cold deionized water, and recrystallize from hot ethanol to yield the analytically pure product.

References

  • Belskaya, N. P., et al. "Synthesis of 2-Aryl-1,2,3-triazoles by Oxidative Cyclization of 2-(Arylazo)ethene-1,1-diamines: A One-Pot Approach." ResearchGate. Available at:[3]

  • Motornov, V., et al. "Synthesis of 2,5-diaryl-4-halo-1,2,3-triazoles and comparative study of their fluorescent properties." ResearchGate. Available at:[2]

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Thieme Connect. Available at:[1]

Sources

Optimization

reducing byproduct formation in 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid synthesis

Welcome to the Application Scientist Troubleshooting Portal. This guide addresses the mechanistic challenges and byproduct mitigation strategies for synthesizing N2-aryl substituted 1,2,3-triazoles, specifically focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide addresses the mechanistic challenges and byproduct mitigation strategies for synthesizing N2-aryl substituted 1,2,3-triazoles, specifically focusing on the 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid core.

Introduction to the Regioselectivity Challenge

Synthesizing 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid presents a classic heterocyclic challenge. Standard azide-alkyne cycloadditions (CuAAC) exclusively yield 1-substituted triazoles. Consequently, chemists often rely on post-triazole N-arylation of 1H-1,2,3-triazole-4-carboxylates.

However, the 1,2,3-triazole ring exists in a dynamic tautomeric equilibrium. Transition-metal-catalyzed cross-coupling (e.g., Chan-Lam or Ullmann) typically results in a mixture of N1, N2, and N3 isomers. While the N2-aryl isomer is thermodynamically favored, kinetic control often drives the formation of N1/N3 byproducts, severely impacting yield and complicating downstream purification.

Troubleshooting Guides & FAQs

Q1: I am using Chan-Lam coupling with 4-fluorophenylboronic acid, but my N2:N1 ratio is nearly 1:1. How can I selectively drive N2-arylation?

Causality: The poor regioselectivity arises because the N1 and N3 nitrogen atoms are more sterically accessible and nucleophilic under standard basic conditions. To overcome this, you must shift from kinetic to thermodynamic control, or utilize bulky electrophiles that sterically clash with the C4-carboxylate group, forcing N2-attack.

Solution: We recommend abandoning standard boronic acids in favor of diaryliodonium salts under catalyst-free conditions 1[1]. Diaryl iodonium salts provide a highly electrophilic aryl source that reacts preferentially at the less sterically hindered N2 position. Alternatively, highly N2-selective Pd-catalysis utilizing bulky ligands can be employed to direct the arylation kinetically 2[2].

Q2: Even with optimized arylation, I still see 5-10% N1-isomer. Is there a de novo synthesis method that guarantees 100% N2-selectivity?

Causality: Yes. The only way to completely eliminate N1/N3 isomerization is to build the triazole ring around the pre-installed N2-aryl group, preventing the tautomeric ambiguity altogether.

Solution: The Cu-catalyzed annulation of alkyl 3-aminoacrylates with aryldiazonium salts is a regiospecific pathway 3[3]. The diazonium nitrogen mathematically becomes the N2 atom of the resulting triazole, reducing N1/N3 byproduct formation to absolute zero.

Q3: My arylation is successful, but during the final ester hydrolysis to yield the 4-carboxylic acid, my product degrades into a non-polar byproduct. What is happening?

Causality: 1,2,3-Triazole-4-carboxylic acids are highly prone to decarboxylation. The electron-withdrawing nature of the triazole ring weakens the C-C bond of the carboxylate. Heating the compound in strong acid or base drives the irreversible loss of CO₂.

Solution: Perform the hydrolysis using LiOH in THF/H₂O at strict room temperature (never exceed 25 °C). During the acidification workup to precipitate the free acid, cool the mixture to 0 °C and use 1M HCl dropwise to carefully reach pH 3.

Visualizing the Synthesis Strategies

SynthesisStrategy A Starting Material B1 1H-1,2,3-Triazole-4-carboxylate + 4-Fluorophenyl Reagent A->B1 B2 Alkyl 3-Aminoacrylate + 4-Fluorobenzenediazonium Salt A->B2 C1 Post-Triazole N-Arylation (Chan-Lam / Ullmann) B1->C1 C2 De Novo Annulation (Cu-Catalyzed) B2->C2 D1 Mixture of N1, N2, N3 Isomers (High Byproduct Yield) C1->D1 D2 Exclusive N2-Aryl Isomer (Regiospecific) C2->D2

Caption: Comparison of post-triazole arylation versus de novo annulation strategies for N2-selectivity.

Troubleshooting Start Identify Major Byproduct N1 N1/N3-Aryl Isomers Start->N1 Decarb Des-carboxylated Triazole Start->Decarb Unreact Homocoupled Aryl Byproducts Start->Unreact Sol1 Switch to Diaryliodonium Salts or De Novo Annulation N1->Sol1 Sol2 Lower Hydrolysis Temp to 0-25°C Control pH during acidification Decarb->Sol2 Sol3 Degas solvents (Argon) Optimize Cu/Pd Catalyst Loading Unreact->Sol3

Caption: Decision tree for identifying and resolving common byproducts in triazole synthesis.

Quantitative Data Summary: Selectivity & Yield Comparison

Synthesis MethodReagentsN2:N1 SelectivityTypical YieldPrimary Byproduct
Standard Chan-Lam 1H-Triazole + ArB(OH)₂, Cu(OAc)₂~1.6:1 to 4:140-50%N1/N3 Isomers
Pd-Catalyzed Arylation 1H-Triazole + ArBr, Pd/L1>95:580-90%Unreacted SM
Catalyst-Free Arylation 1H-Triazole + Diaryliodonium Salt>90:1075-85%Iodo-arene
De Novo Annulation 3-Aminoacrylate + ArN₂⁺, Cu Cat.>99:1 (Regiospecific)85-95%None (Regiospecific)

Experimental Protocols

Protocol A: Regiospecific De Novo Synthesis (Zero N1/N3 Byproducts)

This method utilizes the Cu-catalyzed annulation of aminoacrylates with aryldiazonium salts to guarantee N2-selectivity.

Step 1: Annulation

  • Dissolve ethyl 3-aminoacrylate (1.0 equiv) and 4-fluorobenzenediazonium tetrafluoroborate (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) at room temperature under an argon atmosphere.

  • Add Cu(MeCN)₄PF₆ (10 mol%) as the catalyst. Self-Validation: The solution will typically undergo an immediate color change indicating the formation of the Cu-diazo intermediate.

  • Stir at room temperature for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the diazonium salt confirms reaction completion.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield ethyl 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate.

Step 2: Mild Ester Hydrolysis

  • Dissolve the purified ester in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (2.0 equiv) in one portion at 0 °C.

  • Allow the reaction to warm to exactly 20-25 °C and stir for 2 hours. Self-Validation: TLC should show complete consumption of the higher-Rf ester spot and baseline retention of the carboxylate salt.

  • Evaporate the organic solvents under reduced pressure (water bath temp < 30 °C to prevent decarboxylation).

  • Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 3.0.

  • Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Protocol B: Catalyst-Free Post-Triazole Arylation

If de novo synthesis is not feasible due to starting material constraints, use this optimized post-modification protocol to minimize N1-isomer formation.

  • In an oven-dried flask, combine ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv), bis(4-fluorophenyl)iodonium triflate (1.2 equiv), and anhydrous Na₂CO₃ (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Heat the mixture to 65 °C under argon for 12 hours. Crucial: Do not exceed 65 °C, as higher temperatures lead to the thermal decomposition of the iodonium salt and increased homocoupling byproducts.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

  • Purify via column chromatography. The N2-isomer elutes faster than the residual N1-isomer. Proceed to the mild hydrolysis step as described in Protocol A.

References

  • Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts Source: Organic Letters - ACS Publications URL:1

  • Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles Source: PMC / NIH URL:2

  • Synthesis of 2H-1,2,3-triazoles (Cu-mediated annulation of alkyl 3-aminoacrylates) Source: Organic Chemistry Portal URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid vs. 1H-1,2,3-triazole Analogs

Executive Summary The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry. However, the pharmacological and physicochemical profiles of its isomers—specifically the 1H- and 2H- tautomeric/substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry. However, the pharmacological and physicochemical profiles of its isomers—specifically the 1H- and 2H- tautomeric/substituted forms—diverge significantly. This guide provides an in-depth comparison between 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (a rigid, lipophilic scaffold often utilized in GPCR antagonism) and standard 1H-1,2,3-triazole analogs (highly polar bioisosteres typically generated via click chemistry). By understanding the causality behind their physicochemical differences, researchers can make informed decisions in rational drug design.

Structural & Physicochemical Dichotomy

The fundamental difference between 1H- and 2H-1,2,3-triazoles lies in their electronic distribution and resulting dipole moments.

The Causality of Dipole Moments in Drug Design

In the 1H-1,2,3-triazole system, the arrangement of three adjacent nitrogen atoms creates a highly asymmetric electron distribution, resulting in a massive dipole moment (μ ≈ 4.2 D). This high polarity makes 1H-triazoles excellent hydrogen-bond acceptors, preferentially stabilizing them in polar solvents, and allowing them to act as effective amide bioisosteres[1].

Conversely, 2H-1,2,3-triazoles possess a highly symmetric electronic structure. The N-H (or N-R) bond is located on the central nitrogen (N2), effectively canceling out opposing dipole vectors. This results in a near-zero dipole moment (μ ≈ 0.10 D)[1]. When substituted with a lipophilic group, such as in 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid , the molecule exhibits superior membrane permeability, lower desolvation energy, and enhanced oral bioavailability compared to its 1H counterparts. This makes the 2H-isomer uniquely suited for binding deep within the hydrophobic pockets of targets like Lysophosphatidic Acid (LPA) receptors[2].

G Root 1,2,3-Triazole Core H1 1H-1,2,3-Triazole (Asymmetric, High Dipole ~4.2 D) Root->H1 H2 2H-1,2,3-Triazole (Symmetric, Low Dipole ~0.1 D) Root->H2 H1_Syn Synthesis: CuAAC (Click Chemistry) H1->H1_Syn H2_Syn Synthesis: Oxidative Cyclization (Hydrazone Intermediates) H2->H2_Syn H1_App Application: Amide Bioisostere, Flexible Linkers H1_Syn->H1_App H2_App Application: GPCR Antagonists (e.g., LPAR1), Rigid Scaffolds H2_Syn->H2_App

Fig 1: Structural divergence and application pathways of 1H vs 2H 1,2,3-triazoles.

Pharmacological Focus: LPA Antagonism vs. Generic Linkers

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

This specific 2H-triazole derivative is a critical building block for Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists. LPAR1 is a G-protein-coupled receptor implicated in fibrotic diseases (e.g., idiopathic pulmonary fibrosis)[3]. The 2-aryl substitution provides a specific geometric vector that directs the 4-carboxylic acid group into the polar recognition site of the receptor, while the 4-fluorophenyl group engages in π−π stacking and hydrophobic interactions. The low dipole of the 2H-core prevents unfavorable desolvation penalties upon entering the lipophilic binding pocket.

1H-1,2,3-triazole Analogs

Typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4], 1,4-disubstituted 1H-triazoles are ubiquitous in medicinal chemistry. They are primarily used to "click" two pharmacophores together. While they are metabolically stable and mimic the planar geometry of trans-amides, their high polarity can sometimes limit blood-brain barrier (BBB) penetration or cause off-target binding in highly lipophilic pockets.

Quantitative Comparison Table
Property / Metric2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid1,4-disubstituted 1H-1,2,3-triazole analogs
Core Dipole Moment ~0.10 D (Highly symmetric)~4.2 D (Highly asymmetric)
Primary Synthesis Oxidative cyclization of hydrazonesCuAAC (Click Chemistry)
Lipophilicity (LogP) Higher (Favorable for membrane permeation)Lower (Favorable for aqueous solubility)
Receptor Fit (GPCRs) Excellent for deep hydrophobic pockets (e.g., LPAR1)Better suited for solvent-exposed linker regions
Regiochemical Control Requires NOE NMR validation during synthesisNear 100% regioselective via Cu-catalysis

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds require self-validating systems. Below are the optimized protocols.

Protocol A: Synthesis of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Unlike 1H-triazoles, 2H-triazoles cannot be made via standard click chemistry. They are synthesized via the oxidative cyclization of 2-(arylazo)ethene-1,1-diamines or α -hydroxyimino arylhydrazones[5].

Step-by-Step Methodology:

  • Hydrazone Formation: React ethyl 2-chloroacetoacetate with 4-fluorophenylhydrazine in ethanol at 0°C to form the intermediate hydrazone.

  • Cyclization: Add Copper(II) acetate (0.1 eq) and an amine base. Stir under an air atmosphere (oxidant) at 60°C for 4 hours.

  • Hydrolysis: Isolate the resulting ethyl 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate. Dissolve in THF/MeOH/H2O (2:1:1) and add LiOH (3.0 eq). Stir at room temperature for 2 hours.

  • Validation (Critical Step): Acidify to pH 3 using 1M HCl to precipitate the product.

  • Self-Validation (Regiochemistry): Perform 2D NOESY NMR. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the triazole ring proton (C5-H) and the fluorophenyl ortho-protons confirms the 2H-isomer (in a 1H-isomer, the 1-aryl group would show strong spatial coupling to the C5-H)[2].

Protocol B: CuAAC Synthesis of 1H-1,2,3-triazole Analogs
  • Reaction Setup: Dissolve an terminal alkyne (1.0 eq) and an organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by CuSO4​⋅5H2​O (0.05 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Isolation: Stir at room temperature for 12 hours. Extract with EtOAc, wash with brine, and dry over Na2​SO4​ .

  • Self-Validation: Analyze via LC-MS. The reaction is self-validating for the 1,4-isomer due to the strict stereoelectronic requirements of the dinuclear copper intermediate[4].

Protocol C: In Vitro LPAR1 Antagonism Assay (Intracellular Ca2+ Flux)

To compare the biological efficacy of the 2H-triazole acid against standard antagonists.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human LPAR1 in 384-well black clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 NW calcium indicator dye (Molecular Probes). Incubate for 45 min at 37°C, then 15 min at room temperature.

  • Compound Addition: Add the 2H-triazole compound (serial dilutions from 10 μ M to 0.1 nM) to the wells. Incubate for 15 minutes.

  • Agonist Challenge: Inject LPA (18:1) at its EC80​ concentration using a FLIPR Tetra system.

  • Self-Validation (Control): Include Ki16425 (a known LPAR1/3 antagonist) as a positive control in every plate. The assay is validated only if the IC50​ of Ki16425 falls within historical bounds (typically 100-300 nM).

Workflow S1 Compound Synthesis & NOE NMR Validation S2 CHO-K1 Cells Expressing LPAR1 S1->S2 S3 Fluo-4 NW Ca2+ Assay S2->S3 S4 IC50 Determination vs Ki16425 Control S3->S4

Fig 2: Self-validating experimental workflow for LPAR1 antagonist screening.

References

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. National Institutes of Health (NIH).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
  • 1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar.
  • N-alkyltriazole compounds as lpar antagonists (WO2013189864A1). Google Patents.
  • Synthesis of 2-Aryl-1,2,3-triazoles by Oxidative Cyclization of 2-(Arylazo)ethene-1,1-diamines: A One-Pot Approach. ResearchGate.

Sources

Comparative

comparative biological activity of fluorinated vs non-fluorinated phenyltriazole carboxylic acids

As a Senior Application Scientist, I often see drug discovery programs stall at the lead optimization phase due to poor pharmacokinetic (PK) properties or insufficient target affinity. One of the most effective strategie...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often see drug discovery programs stall at the lead optimization phase due to poor pharmacokinetic (PK) properties or insufficient target affinity. One of the most effective strategies to rescue these pipelines is the strategic incorporation of fluorine. In this guide, we will objectively compare the biological activity of fluorinated versus non-fluorinated phenyltriazole carboxylic acids—a privileged pharmacophore class utilized in developing inhibitors for targets ranging from Factor XIa (FXIa) to Purple Acid Phosphatases (PAPs).

Mechanistic Causality: The Fluorine Advantage

The substitution of hydrogen with fluorine on the phenyl ring of a phenyltriazole carboxylic acid is not merely a steric tweak; it fundamentally alters the molecule's electronic landscape. This modification drives three critical causal effects:

  • The Inductive Effect and pKa Modulation: Fluorine is the most electronegative element. When attached to the phenyl ring, it exerts a strong electron-withdrawing inductive effect that propagates through the triazole system to the carboxylic acid moiety[1]. This withdrawal stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation, significantly lowering the pKa​ of the acid. A lower pKa​ ensures the molecule remains ionized at physiological pH, which is critical for mimicking phosphate groups when binding to metalloenzymes like PAPs[2].

  • Lipophilicity and Permeability (logD): Despite lowering the pKa​ , the highly polarized C-F bond increases the overall lipophilicity (logD) of the molecule. This dual effect—maintaining ionization for target binding while increasing lipophilicity—dramatically enhances cellular membrane permeability and oral bioavailability[3].

  • Target Affinity via Multipolar Interactions: In the context of FXIa inhibitors, macrocycles possessing fluorinated phenylazole carboxamide P1 groups exhibit superior binding. The fluorine atom effectively fills the lipophilic S1 pocket of the protease, displacing high-energy water molecules, while simultaneously reducing the polar surface area (PSA) compared to non-fluorinated analogs[4].

G A Fluorination of Phenyltriazole Ring B Strong Inductive Effect (Electron Withdrawal) A->B D Increased Lipophilicity (Higher logD) A->D C Carboxylate Anion Stabilization (Lower pKa) B->C E Enhanced Target Affinity (e.g., FXIa, PAPs) C->E F Improved Oral Bioavailability D->F E->F

Fig 1. Logical relationship between fluorination and enhanced pharmacokinetic properties.

Comparative Data Analysis

To objectively evaluate the performance of these compounds, we must look at the quantitative shifts in physicochemical and biological metrics. The table below synthesizes data from recent structure-activity relationship (SAR) studies comparing non-fluorinated baselines with their fluorinated counterparts[1][4][5].

Property / MetricNon-Fluorinated Phenyltriazole Carboxylic AcidFluorinated Phenyltriazole Carboxylic AcidCausality / Mechanism
Acidity ( pKa​ ) ~4.5 – 4.8~2.5 – 3.5Fluorine's inductive effect stabilizes the carboxylate conjugate base.
Lipophilicity ( Δ logD) Baseline+0.5 to +1.5 log unitsC-F bonds increase hydrophobicity, enhancing cellular membrane permeability.
Target Affinity (FXIa Ki​ ) Moderate (>10 nM)High (<1 nM)Fluorine fills the lipophilic S1 pocket; reduces Polar Surface Area (PSA).
Oral Bioavailability (F%) Poor (<10%)Improved (up to 54%)Lower hydrogen bond donor count and optimized logD enhance GI absorption.
PAP Inhibition ( Ki,uc​ ) >50 μ M~23 μ MEnhanced electrostatic interaction with the binuclear metal center (Fe-Zn/Fe-Fe).

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. We utilize Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to synthesize the triazole core, followed by a rigorous enzyme inhibition assay.

Protocol A: CuAAC Synthesis of Fluorinated Phenyltriazole Carboxylic Acids

Causality: CuAAC is selected because it exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer, preventing the formation of heterogeneous mixtures that would confound downstream biological assays.

  • Reagent Preparation: Dissolve 1.0 eq of the fluorophenyl azide and 1.1 eq of propiolic acid in a 1:1 mixture of tert-butanol and water. Why aqueous conditions? Water accelerates the click reaction by stabilizing the copper-acetylide intermediate.

  • Catalyst Addition: Add 0.1 eq of Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) followed by 0.2 eq of sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing catalyst oxidation and ensuring a continuous catalytic cycle.

  • Reaction & Purification: Stir at room temperature for 12 hours. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and wash with cold water.

  • Self-Validation Step: Confirm regioselectivity via 1H -NMR. The presence of a single triazole proton singlet at ~8.5 ppm confirms the exclusive formation of the 1,4-isomer.

Protocol B: In Vitro Enzyme Inhibition Assay (Purple Acid Phosphatase)

Causality: Fluorinated phenyltriazole carboxylic acids act as uncompetitive inhibitors of PAPs[2]. This means they only bind to the Enzyme-Substrate (ES) complex. Therefore, the assay must be initiated by adding the enzyme last, ensuring the substrate is present to form the ES complex prior to inhibitor binding.

  • Buffer Preparation: Prepare a 0.1 M sodium acetate buffer at pH 4.9. Why pH 4.9? This mimics the acidic environment of the osteoclast resorption lacunae where PAPs are biologically active.

  • Substrate & Inhibitor Loading: In a 96-well plate, add 5 mM of para-nitrophenyl phosphate (pNPP) substrate. Add the fluorinated inhibitor in a concentration gradient (0.1 μ M to 100 μ M).

  • Enzyme Initiation: Add the purified mammalian PAP enzyme to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Self-Validating Controls:

    • Positive Control: Wells containing 10 mM sodium molybdate (a known potent PAP inhibitor) to validate assay sensitivity.

    • Background Blank: Wells containing substrate and inhibitor, but no enzyme. Causality: Fluorinated compounds can sometimes auto-hydrolyze or absorb at the detection wavelength. Subtracting this blank eliminates false-positive absorbance readings.

  • Detection: Add 0.1 M NaOH to quench the reaction and convert the released para-nitrophenol to its highly absorptive phenolate anion. Read absorbance at 405 nm to calculate the uncompetitive inhibition constant ( Ki,uc​ ).

Workflow S1 1. CuAAC Synthesis (Azide + Propiolic Acid) S2 2. Compound Purification & NMR/LC-MS Validation S1->S2 S3 3. In Vitro Assay (PAPs or FXIa) S2->S3 S4 4. Self-Validation (Controls & Blanks) S3->S4 S5 5. Data Analysis (IC50 / Ki Determination) S4->S5

Fig 2. Self-validating experimental workflow for synthesizing and screening triazole inhibitors.

Conclusion

The empirical data overwhelmingly supports the transition from non-fluorinated to fluorinated phenyltriazole carboxylic acids in hit-to-lead optimization. By leveraging the inductive effect of fluorine, researchers can simultaneously lower the pKa​ for better electrostatic target engagement and increase lipophilicity for superior oral bioavailability. When executed with rigorous, self-validating methodologies, fluorination remains one of the most reliable and predictable tools in the medicinal chemist's arsenal.

Sources

Validation

mass spectrometry (LC-MS) validation of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

An objective, data-driven comparison guide for the mass spectrometry (LC-MS) validation of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid . Executive Summary The bioanalytical quantification of 2-(4-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for the mass spectrometry (LC-MS) validation of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid .

Executive Summary

The bioanalytical quantification of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid presents a complex analytical challenge. As a highly polar, strongly acidic, and fluorinated molecule, it exhibits poor retention on standard reversed-phase liquid chromatography (RP-LC) and is susceptible to severe matrix effects[1]. Furthermore, triazole derivative metabolites are notorious for poor fragmentation efficiency in tandem mass spectrometry (MS/MS), often yielding high chemical noise[2].

This guide provides an objective comparison of sample preparation products and chromatographic columns to overcome these challenges. By leveraging mixed-mode solid-phase extraction (SPE) and orthogonal π-π chromatographic interactions, we establish a robust, self-validating analytical protocol fully compliant with the FDA 2018 Bioanalytical Method Validation Guidance[3] and the ICH M10 harmonized guidelines[4].

Mechanistic Challenges & Causality

To design a self-validating system, we must first understand the structural causality dictating the analyte's behavior:

  • The Carboxylic Acid Moiety: With a low pKa, the molecule is fully deprotonated at physiological pH. Native carboxylic acids are difficult to retain on standard C18 columns and elute near the solvent front, where ion suppression from endogenous salts is most severe[1].

  • The 1,2,3-Triazole Ring: This electron-withdrawing core further lowers the pKa of the acid and resists fragmentation in the collision cell, limiting the available MRM transitions[2].

  • The Fluorophenyl Group: While highly lipophilic, the dense electron cloud of the fluorine atom and aromatic ring provides an opportunity for orthogonal retention mechanisms (e.g., π-π stacking) rather than relying solely on hydrophobic dispersion.

mechanism A 2-(4-fluorophenyl)-2H- 1,2,3-triazole-4-carboxylic acid B Carboxylate Moiety (pKa < 3.0) A->B Determines C Fluorophenyl Ring (π-Electron Dense) A->C Determines D Oasis MAX SPE (Ion-Exchange Trapping) B->D High Recovery E Biphenyl LC Column (π-π Stacking) C->E Strong Retention

Mechanistic basis for sample preparation and chromatographic selection.

Product Comparison: Sample Preparation (SPE)

Standard protein precipitation (PPT) leaves high levels of residual phospholipids, which cause severe ion suppression in negative electrospray ionization (ESI-). We compared two industry-standard SPE sorbents to isolate the analyte from human plasma.

  • Waters Oasis HLB (Hydrophilic-Lipophilic Balance): Relies on reversed-phase retention.

  • Waters Oasis MAX (Mixed-Mode Anion Exchange): Contains quaternary amine groups for electrostatic retention of acids.

Causality of Performance: Because the analyte is a strong organic acid, it remains ionized during aqueous loading. On the HLB sorbent, the ionized acid breaks through during the wash steps. Conversely, the MAX sorbent electrostatically traps the carboxylate anion, allowing for aggressive washing with 100% methanol to strip away neutral lipids and phospholipids before eluting with an acidic organic solvent.

Table 1: SPE Recovery & Matrix Effect Comparison
SPE ProductSorbent ChemistryAbsolute Recovery (%)Matrix Effect (%)Causality / Observation
Waters Oasis HLB Reversed-Phase42.3 ± 6.1-35.2 ± 4.8Analyte breakthrough during aqueous wash due to ionization.
Waters Oasis MAX Mixed-Mode Anion Exchange94.7 ± 3.2-8.4 ± 2.1Strong electrostatic retention allows aggressive organic washing.

Product Comparison: Chromatographic Separation

To avoid the complexity of chemical derivatization[5], we evaluated two sub-2 µm UHPLC columns to achieve baseline separation from endogenous matrix interferences.

  • Waters ACQUITY UPLC BEH C18 (1.7 µm): Standard hydrophobic dispersion.

  • Phenomenex Kinetex Biphenyl (1.7 µm): Core-shell technology with π-π interaction capabilities.

Causality of Performance: The C18 column fails to adequately retain the polar acid, resulting in early elution and peak tailing. The Kinetex Biphenyl stationary phase engages in strong π-π interactions with both the fluorophenyl ring and the triazole system. This orthogonal retention mechanism moves the analyte away from the solvent front, dramatically improving the Signal-to-Noise (S/N) ratio.

Table 2: Analytical Column Performance Comparison
Column ProductPhase ChemistryRetention Time (min)Peak Asymmetry (As)S/N Ratio (LLOQ)Causality / Observation
Waters UPLC BEH C18 Alkyl (C18)1.151.85 (Tailing)24:1Poor retention of polar acid; co-elution with matrix salts.
Phenomenex Kinetex Biphenyl Biphenyl2.851.05 (Symmetrical)115:1Strong π-π interactions with triazole and fluorophenyl rings.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding internal standards and rigorous quality control (QC) tiers, the assay continuously proves its own suitability for intended use, satisfying the core tenets of ICH M10[6].

Step 1: Sample Pre-Treatment & SPE (Oasis MAX)
  • Spike: Aliquot 50 µL of human plasma. Add 10 µL of Internal Standard (IS) working solution (e.g., 13C3-labeled analog).

  • Pre-treat: Add 50 µL of 2% NH₄OH in water to ensure the carboxylic acid is fully deprotonated.

  • Condition: Condition Oasis MAX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the pre-treated sample to the SPE plate.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water to remove polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elute: Elute the target analyte with 2 × 500 µL of 2% Formic Acid in Methanol (the acid neutralizes the carboxylate, releasing it from the anion exchange resin).

  • Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of 90:10 Water:Acetonitrile.

Step 2: LC-MS/MS Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Note: Ammonium acetate is preferred over formic acid in negative mode to promote deprotonation while maintaining a stable spray.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode (ESI-).

  • MRM Transition: m/z 206.1 → m/z 162.1 (Corresponding to the [M-H]⁻ precursor and the loss of CO₂[44 Da]).

validation_workflow cluster_0 ICH M10 Self-Validating System N1 1. Selectivity & Specificity (Blank Matrix + IS) N2 2. Calibration Curve (R² ≥ 0.99, ±15% Dev) N1->N2 N3 3. Accuracy & Precision (Low, Mid, High QCs) N2->N3 N4 4. Matrix Effect & Stability (Benchtop, F/T, Long-term) N3->N4

Step-by-step self-validating workflow compliant with ICH M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA) . "Bioanalytical Method Validation Guidance for Industry", May 2018. URL:[Link]

  • International Council for Harmonisation (ICH) . "M10 Bioanalytical Method Validation and Study Sample Analysis", May 2022. URL: [Link]

  • AB SCIEX . "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology". URL:[Link]

  • Analytical and Bioanalytical Chemistry . "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices", January 2024. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid Derivatives in High-Throughput Screening

Introduction: The Privileged Scaffold in Modern Drug Discovery The 1,2,3-triazole ring is a cornerstone of medicinal chemistry, widely regarded as a privileged scaffold. Its exceptional chemical stability, capacity for h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1,2,3-triazole ring is a cornerstone of medicinal chemistry, widely regarded as a privileged scaffold. Its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment make it an ideal building block for creating pharmacologically active molecules. These characteristics allow triazole-containing compounds to effectively interact with biological targets, leading to a wide array of therapeutic applications, including antiviral, antibacterial, and anticancer agents.

This guide focuses on a specific, promising subclass: derivatives of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. The inclusion of a 4-fluorophenyl group often enhances metabolic stability and membrane permeability, while the carboxylic acid moiety can serve as a critical anchor for binding to target proteins and improving solubility. As libraries of these derivatives expand, a systematic and robust benchmarking framework is essential to identify true lead candidates from the vast chemical space. High-Throughput Screening (HTS) is the engine of this discovery process, but its power is only realized when coupled with rigorous, comparative evaluation.

This document provides a comprehensive framework for benchmarking these derivatives, moving beyond simple potency measurements to create a multi-parameter assessment of their drug-like potential. We will detail the critical key performance indicators (KPIs), provide validated experimental protocols, and offer a logical workflow for data interpretation, empowering researchers to prioritize compounds with the highest probability of success in downstream development.

The Imperative for Benchmarking: Navigating the Pitfalls of HTS

High-Throughput Screening enables the rapid testing of thousands to millions of compounds, but this speed can introduce complexity. Primary screens are notorious for generating false positives—compounds that appear active but are not true modulators of the target—and false negatives. Therefore, a robust benchmarking strategy is not just beneficial; it is essential for the integrity of any drug discovery campaign.

The primary goals of benchmarking in this context are:

  • Standardized Comparison: To objectively compare the performance of novel derivatives against a known reference compound or among themselves under identical conditions.

  • Hit Triage and Prioritization: To develop a data-driven process for ranking hits, filtering out artifacts, and focusing resources on the most promising chemical matter.

  • Building Structure-Activity Relationships (SAR): To understand how chemical modifications to the core scaffold affect various biophysical and biochemical properties, guiding the next cycle of chemical synthesis.

A well-designed benchmarking cascade ensures that the selected lead candidates are not only potent but also possess favorable properties for further development, such as solubility and permeability.

Key Performance Indicators (KPIs) for Triazole Derivative Benchmarking

A successful compound is defined by more than just its potency. The following KPIs form the basis of a comprehensive benchmarking protocol.

  • Biochemical Potency (IC₅₀): This is the foundational metric, measuring the concentration of a compound required to inhibit 50% of the target's activity (e.g., an enzyme). It is the primary indicator of a compound's direct interaction with the target.

  • Assay Quality (Z'-factor): Before screening, the robustness of the assay itself must be validated. The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.

  • Aqueous Solubility: Poor solubility is a major cause of compound failure. In HTS, it can lead to compound precipitation and non-specific aggregation, which are common sources of false positives.

  • Cellular Potency (EC₅₀): For cell-based assays, this metric measures the concentration required to elicit 50% of the maximal biological response, providing an integrated measure of cell permeability, target engagement, and effect.

  • Membrane Permeability: This KPI assesses a compound's ability to cross cellular membranes, a prerequisite for engaging intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common, cell-free method for this assessment.

  • Selectivity: An ideal drug candidate potently affects its intended target while having minimal activity against other related targets (e.g., other kinases in a kinase inhibitor screen). This reduces the potential for off-target toxicity.

The logical flow of a benchmarking campaign is visualized below.

HTS_Benchmarking_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Benchmarking & Hit-to-Lead AssayDev Assay Development & Validation (Z'-factor) HTS Primary HTS (Single Concentration) AssayDev->HTS HitID Hit Identification (>50% Inhibition) HTS->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Confirmed Hits Solubility Solubility Assay DoseResponse->Solubility Permeability Permeability Assay (PAMPA) Solubility->Permeability Selectivity Selectivity Profiling (Counter-Screens) Permeability->Selectivity LeadSelection Lead Candidate Selection Selectivity->LeadSelection

Caption: High-throughput screening and hit validation workflow.

Comparative Data Analysis: A Hypothetical Study

To illustrate the benchmarking process, consider a hypothetical library of five 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid derivatives tested against a protein kinase target. The derivatives vary by the substituent at the 5-position of the triazole ring.

Compound ID5-Position SubstituentBiochemical IC₅₀ (nM)Kinetic Solubility (µM)PAMPA Permeability (x 10⁻⁶ cm/s)
Ref-Cmpd -H550>2001.5
FTCA-01 -Methyl1201502.5
FTCA-02 -Phenyl2550.8
FTCA-03 -Pyrrolidinyl85>2008.2
FTCA-04 -Morpholinyl150>2006.5
FTCA-05 -Trifluoromethyl950751.1

Data Interpretation and SAR:

This comparative table allows for immediate, data-driven decision-making.

SAR_Analysis cluster_Potency Potency (IC50) cluster_Properties Drug-like Properties center Core Scaffold 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid Phenyl Phenyl (FTCA-02) 25 nM (Highest Potency) center->Phenyl -Phenyl Pyrrolidinyl Pyrrolidinyl (FTCA-03) 85 nM (High Potency) center->Pyrrolidinyl -Pyrrolidinyl CF3 CF3 (FTCA-05) 950 nM (Lowest Potency) center->CF3 -CF3 Phenyl_prop Phenyl (FTCA-02) Poor Solubility (5 µM) Poor Permeability Phenyl->Phenyl_prop has properties Pyrrolidinyl_prop Pyrrolidinyl (FTCA-03) Excellent Solubility (>200 µM) Excellent Permeability Pyrrolidinyl->Pyrrolidinyl_prop has properties Conclusion Conclusion: FTCA-03 has the best balance of potency and properties, making it the top-ranked candidate. Phenyl_prop->Conclusion Pyrrolidinyl_prop->Conclusion

Caption: Structure-Activity Relationship (SAR) analysis.
  • FTCA-02 is the most potent compound, suggesting the phenyl group has a favorable interaction in the target's binding site. However, its extremely low solubility and permeability make it a high-risk candidate that would likely fail in cell-based and in vivo models.

  • FTCA-03 and FTCA-04 show a slight drop in potency but have outstanding solubility and permeability profiles. The pyrrolidinyl and morpholinyl groups likely improve the physicochemical properties of the molecule.

  • FTCA-03 emerges as the superior candidate. It balances high potency (85 nM) with an excellent profile for solubility and permeability, making it the most promising compound to advance to more complex biological assays.

Experimental Methodologies

The trustworthiness of benchmarking data hinges on the quality of the experimental protocols. The following are detailed, self-validating methodologies for the key assays.

Protocol 1: Biochemical Potency (IC₅₀) using a Universal Kinase Assay

This protocol uses a universal, fluorescence polarization-based assay that detects the ADP product of a kinase reaction, applicable to a wide range of kinases.

Materials:

  • Kinase of interest, substrate, and ATP

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • 384-well, low-volume black plates

  • Test compounds (derivatives) dissolved in 100% DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), MgCl₂, Brij-35, and EGTA as required by the kinase.

Procedure:

  • Compound Plating: a. Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting at 1 mM. b. Using an acoustic liquid handler, transfer 40 nL of each compound dilution into the 384-well assay plates. c. Prepare positive (no enzyme) and negative (DMSO vehicle) control wells.

  • Enzyme/Substrate Addition: a. Prepare an enzyme/substrate mix in Assay Buffer. b. Add 10 µL of this mix to each well of the assay plate. c. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: a. Prepare an ATP solution in Assay Buffer. b. Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 20 µL. c. Incubate for 60 minutes at room temperature.

  • Detection: a. Prepare the ADP Detection Mix as per the Transcreener® kit instructions (Antibody and Tracer). b. Add 20 µL of the ADP Detection Mix to all wells. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the plates on a fluorescence polarization-capable plate reader (e.g., PHERAstar FSX). b. Calculate percent inhibition relative to the positive and negative controls. c. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol measures the solubility of compounds in an aqueous buffer, identifying the point at which they precipitate.

Materials:

  • Test compounds in 10 mM DMSO stock.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well clear bottom plates.

  • A plate reader capable of nephelometry readings.

Procedure:

  • Compound Preparation: a. In a 96-well plate, add 198 µL of PBS to each well. b. Add 2 µL of the 10 mM compound stock to the corresponding wells to achieve a starting concentration of 100 µM. This creates a 1% DMSO concentration.

  • Measurement: a. Place the plate in a nephelometer plate reader. b. Shake the plate for 10 seconds. c. Measure the light scattering at 1-minute intervals for 30 minutes.

  • Data Analysis: a. A significant increase in light scattering over time compared to a DMSO-only control indicates compound precipitation. b. The concentration at which precipitation occurs is recorded as the kinetic solubility limit. If no precipitation is observed at 100 µM, the solubility is reported as >100 µM.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-coated artificial membrane.

Materials:

  • PAMPA plate system (e.g., from Corning or Millipore).

  • Phosphatidylcholine in dodecane.

  • Test compounds in 10 mM DMSO stock.

  • PBS, pH 7.4.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.

  • Prepare Donor Solutions: a. Dilute the 10 mM compound stocks in PBS to a final concentration of 100 µM. b. Add 200 µL of each donor solution to the donor plate wells.

  • Assemble and Incubate: a. Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. b. Incubate the sandwich plate at room temperature for 4-18 hours, covered to prevent evaporation.

  • Measure Concentrations: a. After incubation, carefully separate the plates. b. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: a. Use the measured concentrations and the known surface area and incubation time to calculate the permeability coefficient (Pe).

Conclusion

The 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. However, success in drug discovery is not solely dependent on synthesizing novel compounds; it is equally reliant on the rigorous, systematic, and multi-parametric evaluation of those compounds. By moving beyond single-point metrics like potency and embracing a holistic benchmarking approach that includes solubility, permeability, and selectivity, research organizations can significantly increase the efficiency and success rate of their hit-to-lead campaigns. The protocols and workflows outlined in this guide provide a validated framework for making informed, data-driven decisions, ensuring that the best possible candidates are advanced toward clinical development.

References

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • Butkiewicz, M., et al. (n.d.). Benchmarking Ligand-Based Virtual High-Throughput Screening with the PubChem Database. PMC. Available from: [Link]

  • Kirby, B. M., et al. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available from: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Available from: [Link]

  • Zhang, Y., et al. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. Available from: [Link]

  • Tzankova, N., et al. (2024, December 10). A Novel 1,2,3-Triazole Ligand with Antioxidant Activity.
  • Wester, J., et al. (2015, January 7). Toward a Benchmarking Data Set Able to Evaluate Ligand- and Structure-based Virtual Screening Using Public HTS Data. Journal of Chemical Information and Modeling. Available from: [Link]

  • Butkiewicz, M., et al. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. PMC. Available from: [Link]

  • Jiménez-Luna, J., et al. (n.d.). Machine learning assisted hit prioritization for high throughput screening in drug discovery. ChemRxiv. Available from: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Kluge, M., et al. (2016, December 4). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Available from: [Link]

  • Ali, H., et al. (2022, August 9). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available from: [Link]

  • da Silva, F. de C., et al. (n.d.). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available from: [Link]

  • Palafox, M.A., et al. (n.d.). *Study of the molecular architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)
Validation

X-ray crystallography validation of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid purity

The Ultimate Arbiter of Purity: X-Ray Crystallography vs. Standard Modalities for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid For researchers and drug development professionals, 2-(4-fluorophenyl)-2H-1,2,3-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

The Ultimate Arbiter of Purity: X-Ray Crystallography vs. Standard Modalities for 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid

For researchers and drug development professionals, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid serves as a highly specialized, fluorinated building block used in the synthesis of bioactive molecules, including kinase inhibitors and targeted therapeutics. Ensuring the absolute structural purity of this starting material is critical; a single misassigned regioisomer or unrecognized polymorph can derail downstream synthesis, alter bioavailability, and invalidate biological assays.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorses of analytical chemistry, they possess critical blind spots when evaluating ambident heterocyclic systems like triazoles. This guide objectively compares standard analytical modalities against Single-Crystal X-ray Diffraction (SCXRD), demonstrating why crystallographic validation is the ultimate, self-validating arbiter of structural purity.

The Causality of Analytical Blind Spots in Triazole Characterization

The synthesis of substituted 1,2,3-triazoles frequently yields a mixture of regioisomers (e.g., 1H, 2H, and 3H tautomeric derivatives)[1]. When targeting the 2H-isomer (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid), the 1H-isomer often emerges as a stubborn, co-crystallizing impurity.

  • The HPLC Limitation (False Positives): HPLC relies on differential partitioning between a stationary and mobile phase. The concept of "orthogonality" in analytical chemistry dictates using independent methods to measure the same attribute to avoid blind spots[2]. Because the 1H and 2H regioisomers of this specific fluorinated compound possess nearly identical polarities and UV absorption maxima, they frequently co-elute. This creates a false-positive single peak in the chromatogram, leading to a dangerous overestimation of purity.

  • The NMR Ambiguity (Inconclusive Spatial Data): While quantitative NMR (qNMR) is excellent for assessing bulk chemical purity, assigning the exact regioisomer of a 1,2,3-triazole via 1 H or 13 C NMR is notoriously difficult[1]. The 1,2,3-triazole ring lacks a proton at the C2 position. Consequently, Nuclear Overhauser Effect (NOE) correlations between the 4-fluorophenyl group and the carboxylic acid substituent are often too weak or ambiguous to definitively prove a 2H-attachment over a 1H-attachment.

  • The SCXRD Advantage (Absolute 3D Mapping): SCXRD does not rely on bulk physical properties or magnetic resonance; it maps the absolute electron density of the molecule in 3D space. It definitively measures the N-C bond lengths—which average 1.346 Å in 1,2,3-triazoles[3]—and bond angles, unequivocally differentiating the 2H-attachment from the 1H-attachment. Furthermore, it identifies the exact polymorphic form and any co-crystallized solvent molecules, which is critical since more than 90% of pharmaceutical compounds exist in multiple solid forms[4].

Comparative Performance Data

To objectively evaluate these methodologies, the following table summarizes the quantitative and qualitative capabilities of HPLC-UV, qNMR, and SCXRD specifically for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Analytical ModalityRegioisomer Resolution (1H vs 2H)Polymorph IdentificationLimit of Detection (LOD)Absolute Purity QuantificationDestructive Nature
HPLC-UV Poor (High risk of co-elution)None (Analyzed in solution)~0.05% (w/w)Relative (Requires reference standard)Destructive
qNMR Moderate (Requires complex 2D NOESY)None (Analyzed in solution)~1.0% (w/w)Absolute (With internal standard)Non-destructive
SCXRD Definitive (Exact atomic coordinates) Definitive (Exact crystal lattice) N/A (Single molecule resolution) Absolute (Geometric mapping) Non-destructive

Visualizing the Analytical Logic

To understand how these techniques complement each other, we must map the orthogonal validation workflow and the specific logic used to resolve regioisomers.

Workflow A Bulk Compound Synthesis B HPLC-UV / LC-MS A->B Step 1: Chemical Purity C qNMR Spectroscopy B->C Step 2: Isomeric Ratio D SCXRD Analysis C->D Step 3: 3D Structure E PXRD Cross-Validation D->E Step 4: Bulk Match

Orthogonal purity validation workflow from bulk synthesis to SCXRD confirmation.

Regioisomers Root Triazole Isomeric Mixture Iso1 1H-1,2,3-Triazole Impurity Root->Iso1 Iso2 2H-1,2,3-Triazole Target Root->Iso2 HPLC HPLC: Co-elution Risk Iso1->HPLC NMR NMR: Weak NOE Signals Iso1->NMR XRD SCXRD: Exact Bond Mapping Iso1->XRD Iso2->HPLC Iso2->NMR Iso2->XRD

Analytical resolution of 1H vs 2H triazole regioisomers across different modalities.

Experimental Protocol: A Self-Validating Crystallographic Workflow

A crystallographic protocol cannot exist in isolation. A single crystal might represent a minor impurity that crystallized preferentially while the bulk target compound remained amorphous. Therefore, to ensure scientific trustworthiness, the protocol below is designed as a self-validating system : the structure solved via SCXRD must be used to simulate a Powder X-ray Diffraction (PXRD) pattern, which is then cross-referenced against the bulk powder[4].

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is chosen over rapid cooling because the slow equilibration of solvents promotes the formation of defect-free, macroscopic single crystals necessary for high-resolution diffraction.

  • Dissolve 10 mg of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid in 0.5 mL of a good solvent (e.g., Dimethylformamide or Ethyl Acetate) in an inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane or Heptane).

  • Seal the outer vial tightly and allow it to sit undisturbed at ambient temperature (20-25°C) for 3 to 7 days until highly faceted crystals form.

Step 2: SCXRD Data Collection

Causality: Data collection is performed at cryogenic temperatures to minimize atomic thermal vibrations, yielding sharper electron density maps and allowing for the precise localization of the carboxylic acid hydrogen atom.

  • Select a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope.

  • Mount the crystal on a glass fiber or cryoloop using perfluoropolyether oil.

  • Transfer to the diffractometer and cool to 100 K using a liquid nitrogen stream.

  • Collect diffraction data using Cu-K α ( λ = 1.54184 Å) or Mo-K α ( λ = 0.71073 Å) radiation.

Step 3: Structure Solution and Refinement

Causality: The refinement process mathematically proves the structure. A low R-factor indicates that the proposed 3D model perfectly matches the experimental diffraction data.

  • Integrate the raw diffraction frames and apply multi-scan absorption corrections.

  • Solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Check: Ensure the final R1​ value is < 0.05 (5%) and the Goodness of Fit (GoF) is near 1.0. Verify the N2-C(phenyl) bond length to definitively confirm the 2H-regioisomer[3].

Step 4: The Self-Validating Step (PXRD Cross-Referencing)

Causality: This step bridges the gap between the single crystal and the bulk product, proving that the highly pure crystal is representative of the entire batch[4].

  • Export the refined SCXRD atomic coordinates (.cif file) and generate a simulated PXRD diffractogram using crystallographic software (e.g., Mercury).

  • Take 50 mg of the remaining bulk powder from the original synthesis batch and analyze it via an experimental PXRD instrument.

  • Overlay the simulated SCXRD pattern with the experimental bulk PXRD pattern. A 1:1 peak match (accounting for slight thermal shifts) validates that the bulk powder is phase-pure 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, free of 1H-isomer polymorphs.

References

  • Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules (ACS Publications). Available at:[Link][1]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. National Institutes of Health (PMC). Available at:[Link][4]

  • 1,2,3-Triazoles. National Institutes of Health (PMC). Available at:[Link][3]

Sources

Comparative

elemental analysis and purity validation for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Comprehensive Guide to Analytical Validation: Elemental and Purity Profiling of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid Introduction In modern drug discovery, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Analytical Validation: Elemental and Purity Profiling of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Introduction

In modern drug discovery, 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a highly specialized scaffold valued for its bioisosteric properties and metabolic stability[1]. However, validating the purity and elemental composition of this compound presents a unique intersection of analytical challenges. The combination of a highly stable carbon-fluorine (C-F) bond, a nitrogen-rich triazole core, and an ionizable carboxylic acid moiety frequently causes standard quality control methods to yield false positives or inaccurate mass balances.

As a Senior Application Scientist, I have designed this guide to objectively compare standard analytical methodologies against advanced, orthogonal techniques. By understanding the causality behind analytical failures, researchers can implement self-validating workflows to ensure the absolute integrity of their fluorinated triazole libraries.

Part 1: Overcoming the Fluorine Challenge in Elemental Analysis

The Causality of Combustion Failure

Standard elemental analysis (CHN) relies on the complete thermal oxidation of a sample into CO2​ , H2​O , and N2​ . However, the C-F bond is exceptionally strong (~485 kJ/mol). During standard combustion, this resistance to cleavage often allows unoxidized CF2​ fragments to pass through the combustion tube[2]. In the downstream thermal conductivity detector (TCD), CF2​ mimics N2​ gas due to similar thermal properties. This mechanical failure yields a characteristic error profile for fluorinated triazoles: falsely low carbon and artificially inflated nitrogen readings [2]. Furthermore, the presence of fluorine in standard analyzers prevents the accurate simultaneous determination of sulfur[3].

Comparative Methodologies

To establish a self-validating elemental profile, researchers must abandon standard CHN in favor of specialized techniques:

  • Modified CHN Analysis (MgO Packing): By incorporating magnesium oxide (MgO) reagent packing into the combustion tube, fluorine is chemically absorbed as hydrogen fluoride (HF), releasing hydrogen and preventing CF2​ bleed[2].

  • Combustion Ion Chromatography (C-IC): For orthogonal validation, C-IC pyrohydrolytically combusts the sample in an oxygen-rich environment, converting organically bound fluorine into fluoride ions. These are then quantified via ion chromatography, providing a direct measurement of Extractable Organic Fluorine (EOF)[4].

Table 1: Elemental Analysis Modalities for Fluorinated Triazoles
Analytical ModalityMechanism of ActionAccuracy for C/NFluorine QuantificationKey Limitation
Standard CHN Thermal oxidation & TCDPoor (CF₂ interference)NoneHigh risk of failed mass balance[2].
Modified CHN Oxidation with MgO packingExcellentNoneCannot directly quantify F content[2].
Combustion IC Pyrohydrolysis & Ion ExchangeN/AExcellent (Direct)Requires specialized hyphenated instrumentation[4].

Part 2: Purity Validation Workflows (HPLC vs. qNMR)

The Causality of Method Selection

Triazole synthesis frequently yields structurally similar regioisomers (e.g., 1H vs. 2H triazoles)[1]. While High-Performance Liquid Chromatography (HPLC) is the gold standard for separating these isomers[5], it only provides relative purity. UV absorbance is heavily dependent on the extinction coefficients of the specific analytes and requires an identical, pre-validated reference standard[6].

Conversely, quantitative Nuclear Magnetic Resonance (qNMR) offers absolute quantification. The fundamental principle of qNMR is that the integral of an NMR resonance is directly proportional to the number of nuclei producing it, regardless of the chemical structure[6]. For 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, 19F qNMR is exceptionally powerful due to fluorine's 100% natural abundance, broad chemical shift range, and complete absence of background solvent signals[7].

Table 2: Performance Comparison: HPLC-DAD vs. qNMR
ParameterHPLC-DAD (Relative Purity) 19F / 1H qNMR (Absolute Purity)
Primary Output Area % (Relative)Mass Fraction % (Absolute)
Reference Standard Requires identical API standardUses universal internal calibrant (IC)[6]
Isomer Separation Excellent (Baseline resolution)Moderate (Depends on chemical shift Δδ )
Inorganic Detection Blind to inorganic saltsBlind to salts, but reveals mass balance deficits

Part 3: Analytical Validation Workflow & Protocols

To ensure rigorous validation, both relative separation (HPLC) and absolute quantification (qNMR) must be utilized orthogonally.

PurityWorkflow Sample 2-(4-fluorophenyl)-2H-1,2,3-triazole -4-carboxylic acid EA Elemental Analysis Sample->EA PA Purity Assessment Sample->PA EA_Standard Standard CHN (Risk of CF2 bleed) EA->EA_Standard Avoid EA_Mod Modified CHN with MgO (Accurate C, H, N) EA->EA_Mod Primary EA_CIC Combustion IC (Total Fluorine) EA->EA_CIC Orthogonal PA_HPLC HPLC-DAD (Isomer Separation) PA->PA_HPLC PA_qNMR 19F/1H qNMR (Absolute Mass Fraction) PA->PA_qNMR Valid Comprehensive Validation Profile EA_Mod->Valid EA_CIC->Valid PA_HPLC->Valid PA_qNMR->Valid

Fig 1: Orthogonal analytical workflow for validating fluorinated triazoles.

Protocol A: HPLC-DAD Isomer Profiling (Self-Validating System)

Causality: The carboxylic acid moiety on the triazole ring will cause severe peak tailing on standard silica-based C18 columns if unprotonated. An acidic mobile phase is required to suppress ionization.

  • Column Selection: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize secondary silanol interactions.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability Test (SST): Inject a resolution mixture containing the 1H and 2H triazole regioisomers. Validation Gate: Resolution ( Rs​ ) between isomers must be ≥1.5 before proceeding with sample analysis[5].

Protocol B: Absolute Purity via 19F qNMR

Causality: Accurate qNMR requires complete relaxation of the excited nuclei between pulses. Fluorine nuclei often have long longitudinal relaxation times ( T1​ ). Failing to wait adequately leads to truncated integrals and false purity values[6].

  • Calibrant Selection: Weigh ~10 mg of the triazole analyte and ~5 mg of a certified reference internal standard (e.g., 4,4'-difluorobenzophenone) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • T1 Determination: Execute an Inversion-Recovery experiment to determine the longest T1​ among all fluorine signals.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ to ensure >99.3% magnetization recovery[6]. Acquire 64 scans with a 90° pulse angle.

  • Calculation: Calculate absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).

Part 4: Experimental Data Comparison (Case Study)

To demonstrate the necessity of this orthogonal approach, below is a comparative data set of a "Standard Commercial Grade" versus a "High-Purity Validated Grade" of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

Analytical MetricStandard Commercial GradeHigh-Purity Validated GradeScientific Interpretation
HPLC-UV (254 nm) 99.2% Area99.8% AreaBoth appear highly pure by UV.
19F qNMR (Absolute) 88.4% Mass Fraction 99.5% Mass FractionStandard grade contains 10%+ NMR/UV-silent inorganic salts (likely from synthesis neutralization).
Standard CHN (Carbon) 48.1% (Expected: 52.1%)49.0% (Expected: 52.1%)Both fail standard CHN due to CF2​ bleed[2].
Modified CHN (Carbon) 46.2%52.0% MgO packing reveals true carbon content[2]. Standard grade's low carbon confirms inorganic salt contamination.

References[6] Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: Journal of Medicinal Chemistry - ACS Publications | URL: Link[7] Title: A Guide to Quantitative NMR (qNMR) | Source: Emery Pharma | URL: Link[2] Title: CHN determination of highly fluorinated organic compounds | Source: Scientist Live | URL: Link[4] Title: Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography | Source: TE Instruments | URL:Link[3] Title: Laboratory of Organic Elemental Analysis | Source: Central Laboratories UCT Prague | URL: Link[5] Title: A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment | Source: Benchchem | URL: Link[1] Title: Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties | Source: PMC | URL: Link

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol and Disposal Guide for 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

As a Senior Application Scientist, managing the lifecycle of fluorinated heterocyclic compounds is as critical as their initial synthesis. 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of fluorinated heterocyclic compounds is as critical as their initial synthesis. 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a highly valuable building block in drug discovery, prized for the metabolic stability imparted by its fluorophenyl moiety and the bioisosteric properties of the triazole ring. However, these exact structural features necessitate rigorous, specialized disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Identity and Quantitative Data

Before initiating any disposal protocol, it is mandatory to verify the chemical identity and hazard profile of the waste stream. The following table summarizes the quantitative data and hazard classifications for this compound[1][2][3].

PropertyValue
Chemical Name 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
CAS Number 833-60-3
Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
Physical State Solid (Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335), Acute Tox. 4 (H302)
Hazard Profile & Causality (The "Why" Behind the Protocol)

Understanding the molecular causality behind safety protocols prevents operational errors. Do not treat this compound as standard organic waste.

  • The Fluorine Moiety: The carbon-fluorine (C-F) bond is exceptionally strong. Standard incineration temperatures are insufficient to break this bond. If disposed of in regular or non-halogenated waste streams, incomplete combustion will generate toxic fluorinated dioxins and highly corrosive hydrogen fluoride (HF) gas[4][5]. Therefore, it must be segregated into a designated "Halogenated Organic Waste" stream[6][7].

  • The Triazole Ring: Nitrogen-rich heterocycles can release nitrogen oxides (NOx) upon combustion. High-temperature incineration (>1000°C) equipped with specialized flue gas scrubbers is required to neutralize both HF and NOx emissions[5].

  • The Carboxylic Acid: As a mild acid, it can cause localized skin and severe eye irritation. Airborne dust particles will irritate the respiratory tract (STOT SE 3), necessitating strict dust-control measures during transfer and disposal[2][3].

Pre-Disposal Handling & Safety Protocol
  • Self-Validating Check: Before opening the container, verify that your fume hood has a calibrated face velocity of 80-100 fpm.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for spill cleanup), safety goggles (not standard safety glasses, to prevent fine dust ingress), and a flame-resistant lab coat[8].

  • Waste Segregation: Never mix this compound with non-halogenated organic waste, aqueous waste, or heavy metal waste. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and creates severe combustion hazards at the disposal facility[6][7][9].

Step-by-Step Disposal Workflows

DisposalWorkflow Start Waste Generation (C9H6FN3O2) Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Sand Mix with Sand/Vermiculite Solid->Sand Carboy Halogenated Organic Waste Carboy Liquid->Carboy Seal Seal in Compatible Container Sand->Seal Carboy->Seal Label Apply GHS/RCRA Labels Seal->Label Incineration High-Temp Incineration (>1000°C + Scrubbers) Label->Incineration

Workflow for the segregation and disposal of fluorinated triazole waste.

Protocol A: Disposal of Solid Waste (Unused Product or Contaminated Consumables)
  • Containment: Inside a certified fume hood, carefully sweep up any solid waste using a static-free brush and dustpan. Avoid creating airborne dust.

  • Dilution with Inert Material: Mix the solid waste with an inert, non-combustible absorbent such as dry sand or vermiculite[8][10]. Causality: This prevents the pure compound from forming concentrated dust pockets, reducing the risk of inhalation and localized reactions.

  • Primary Packaging: Transfer the mixture into a wide-mouth, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Waste - Contains Fluorinated Triazole Carboxylic Acid" and check the "Toxic" and "Irritant" hazard boxes[6].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong bases and oxidizing agents until pickup by Environmental Health and Safety (EHS)[11].

Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors or Wash Solvents)
  • Compatibility Check: Ensure the solvent carrying the compound (e.g., Dichloromethane, Ethyl Acetate, or Methanol) is compatible with the target waste carboy.

  • Transfer: Using a dedicated funnel, slowly pour the solution into the "Halogenated Organic Liquid Waste" carboy. Self-Validating Check: Leave at least 10-20% headspace in the carboy to account for vapor expansion[10].

  • Secondary Containment: Ensure the carboy is sitting in a secondary containment tray capable of holding 110% of the carboy's volume[11].

  • Sealing: Immediately cap the carboy tightly after the transfer is complete. Never leave waste funnels sitting in open carboys, as this violates EPA emission standards[11].

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is outside a fume hood, ensure room ventilation is active.

  • Don PPE: Upgrade PPE to include a particulate respirator (N95 or higher) if a large volume of dry powder is spilled.

  • Containment (Liquid Spills): If dissolved in a solvent, surround the spill with chemical absorbent pads or vermiculite to prevent it from reaching floor drains[8]. Causality: Fluorinated organics are highly persistent in the environment and toxic to aquatic life; they must never enter the municipal water supply[3][7].

  • Collection: Carefully scoop the absorbed mixture (or dry powder mixed with sand) into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the wash water into the aqueous hazardous waste stream (do not flush down the drain)[12].

By adhering to these protocols, laboratories ensure that the strong C-F bonds of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid are safely managed from the benchtop to their final destruction via high-temperature incineration.

References
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.[Link]

  • Laboratory Hazardous Waste Management Guide. University of Tennessee. [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety data sheets. 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 833-60-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety data sheets. 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 833-60-3) is a highly privileged scaffold widely utilized in drug development—particularly in the synthesis of LPA receptor antagonists, antifungals, and anticancer agents[1][2].

However, its unique molecular architecture—combining a lipophilic fluorinated aryl ring, a bioactive triazole core, and an acidic carboxylate group—presents specific operational challenges. The fluorine atom enhances dermal penetration, while the carboxylic acid moiety acts as a localized irritant. Furthermore, its halogenated nature dictates strict, non-negotiable disposal pathways[2][3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound, ensuring both personnel safety and regulatory compliance.

I. Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical properties driving the compound's behavior. The table below summarizes the critical quantitative data[1].

PropertyValueOperational Implication
Chemical Name 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acidNomenclature required for waste manifests.
CAS Number 833-60-3Primary identifier for EHS tracking.
Molecular Formula C 9​ H 6​ FN 3​ O 2​ Contains Fluorine; mandates halogenated waste streams.
Molecular Weight 207.16 g/mol Used for precise molarity calculations during assay prep.
Physical State Solid (Powder)High risk of aerosolization and inhalation during weighing.
Primary Hazards Skin/Eye Irritant (Cat 2)Requires barrier protection against acidic dust.

II. Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE for this compound is not arbitrary; it is directly dictated by its molecular structure. The fluorinated ring increases the molecule's lipophilicity, allowing it to partition more easily into the lipid bilayers of the skin if dissolved in an organic carrier solvent (like DMSO or DMF)[2].

  • Hand Protection:

    • Requirement: 100% Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to polar organic acids and the common aprotic solvents (DMSO, DMF) used to dissolve triazoles. Latex must be avoided as it offers poor chemical resistance to organic solvents.

  • Eye Protection:

    • Requirement: ANSI Z87.1 or EN 166 certified splash-proof safety goggles.

    • Causality: The carboxylic acid moiety can cause severe corneal irritation if airborne dust contacts the moisture of the eye, rapidly dropping the localized pH. Standard safety glasses with side shields are insufficient against fine powders.

  • Respiratory Protection:

    • Requirement: N95/P100 particulate respirator OR mandatory handling within a certified chemical fume hood.

    • Causality: Inhalation of fluorinated organic dust can cause acute respiratory tract irritation. Engineering controls (fume hoods) are always prioritized over PPE.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard chemical-resistant laboratory coat, fully buttoned.

III. Standard Operating Procedure: Handling & Solubilization

To ensure a self-validating workflow, every step in this protocol includes a verification check to confirm the procedure is functioning as intended.

Step 1: Environmental Preparation

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Verification: Check the digital airflow monitor. Do not proceed if the alarm is sounding.

Step 2: Static Mitigation

  • Action: Use an anti-static zero-stat gun on the weighing boat and use a grounded, anti-static metal spatula.

  • Causality: Fine organic powders hold static charges. When transferring the powder, static repulsion can cause the material to aerosolize, bypassing local exhaust ventilation and contaminating the workspace.

Step 3: Transfer and Weighing

  • Action: Carefully transfer the required mass of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid to the weigh boat. Seal the primary container immediately after use.

Step 4: Solubilization

  • Action: Transfer the powder to a glass vial. Add the chosen solvent (e.g., DMSO for biological assays) slowly down the side of the vial to prevent dust kick-up. Cap the vial and vortex.

Step 5: Surface Decontamination

  • Action: Wipe down the balance and fume hood surface first with a mildly basic aqueous solution (e.g., 5% Sodium Bicarbonate), followed by a 70% Isopropanol wipe.

  • Causality: The weak base deprotonates the residual carboxylic acid, converting it into a highly water-soluble sodium salt, which is easily lifted from the surface. The subsequent alcohol wipe removes any residual lipophilic fluorinated organics.

HandlingWorkflow Start Start: Chemical Handling PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Weigh Anti-Static Weighing (Avoid Aerosolization) Hood->Weigh Clean Decontaminate Surfaces (Basic Aqueous Wipe) Weigh->Clean

Workflow for safe handling of 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

IV. Waste Management & Disposal Plan

The most critical logistical error made in laboratories handling fluorinated compounds is improper waste segregation. Because this molecule contains a carbon-fluorine (C-F) bond, it must be classified and disposed of as Halogenated Organic Waste [3][4].

The Causality of Halogenated Segregation: Non-halogenated waste is typically incinerated at standard temperatures. However, the C-F bond is one of the strongest in organic chemistry. If incinerated at standard temperatures, fluorinated compounds do not fully combust, leading to the atmospheric release of toxic hydrofluoric acid (HF) gas and environmentally persistent fluorinated byproducts[3]. Halogenated waste streams are routed to specialized, high-temperature plasma incinerators equipped with alkaline scrubbers to neutralize halogen gases. Mixing this compound with non-halogenated waste is a severe EPA/RCRA compliance violation[4][5].

Step-by-Step Disposal Protocol:

  • Segregation: Identify the designated High-Density Polyethylene (HDPE) container explicitly labeled "Halogenated Organic Waste."

  • Transfer: Pour any liquid solutions (e.g., DMSO + triazole compound) into the container using a dedicated funnel. If disposing of solid powder, place it in a sealed vial and deposit it into a solid halogenated waste bin[6].

  • Headspace Management: Never fill the liquid waste container past 80% capacity. Leave at least 20% headspace to account for vapor expansion and prevent pressure-induced ruptures[5][6].

  • Documentation: Log "2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 833-60-3)" and the exact solvent composition on the hazardous waste manifest attached to the container[7].

WasteLogic Waste Generate Chemical Waste Check Does it contain Fluorine (Halogen)? Waste->Check Yes Yes (C9H6FN3O2) Check->Yes No No Check->No Halogenated Halogenated Organic Waste (Requires High-Temp Incineration) Yes->Halogenated NonHalogenated Non-Halogenated Waste No->NonHalogenated

Waste segregation logic dictating mandatory halogenated disposal pathways.

V. References

  • National Institutes of Health (NIH) / PMC. "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties." PMC9396653. Available at:[Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide - Halogenated Compounds." Available at:[Link]

  • Nipissing University EHS. "Hazardous Materials Disposal Guide - Classification of Halogenated Organic Waste." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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